molecular formula C14H9ClO4 B6401140 2-(3-Carboxyphenyl)-6-chlorobenzoic acid CAS No. 1261924-24-6

2-(3-Carboxyphenyl)-6-chlorobenzoic acid

Cat. No.: B6401140
CAS No.: 1261924-24-6
M. Wt: 276.67 g/mol
InChI Key: OPMNTGIAPUTBMG-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-6-chlorobenzoic acid is a dichlorobenzoic acid derivative of significant interest in environmental and pharmaceutical research. Chlorobenzoic acids (CBAs) are frequently encountered as key intermediates in the microbial degradation of more complex environmental pollutants, such as polychlorinated biphenyls (PCBs) and certain pesticides . The accumulation of these acids can hinder further breakdown of the original contaminants, making compounds like this essential for studying and optimizing bioremediation processes . Furthermore, chlorobenzoic acids are known metabolites of various pharmaceuticals, making them valuable as reference standards in metabolic fate and pharmacokinetic studies . Researchers can utilize this high-purity compound to investigate specific aerobic bacterial degradation pathways, which may proceed via chlorocatechol or other intermediates depending on the enzymatic equipment of the microorganism . As a reagent, it serves as a critical building block in organic synthesis and method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-carboxyphenyl)-6-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-6-2-5-10(12(11)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNTGIAPUTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689905
Record name 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-24-6
Record name 3-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical and physical properties of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid (systematically identified as 6-chloro-[1,1'-biphenyl]-2,3'-dicarboxylic acid ).[1]

This compound represents a specialized class of atropisomeric biphenyl scaffolds , critical in the design of peptidomimetics, metal-organic frameworks (MOFs), and inhibitors of protein-protein interactions.[1]

Chemical Identity & Structural Significance

This compound is a non-planar, disubstituted biphenyl dicarboxylic acid . Its chemical behavior is defined by the steric clash between the chlorine atom at position 6 and the phenyl ring at position 2, which forces the biphenyl system into a twisted conformation. This restricted rotation is a key feature for molecular recognition in drug design.

Property Data
Systematic Name 6-Chloro-[1,1'-biphenyl]-2,3'-dicarboxylic acid
Common Name This compound
Molecular Formula C₁₄H₉ClO₄
Molecular Weight 276.67 g/mol
Core Scaffold 2,6-Disubstituted Biphenyl
Key Functional Groups Aryl Chloride, Carboxylic Acid (x2)
Chirality Axial Chirality (Atropisomerism potential due to restricted rotation)
Physicochemical Profile

The physical properties of this compound are dominated by its high polarity (two carboxylic acid groups) and significant lattice energy.[1]

Predicted & Experimental Properties
Parameter Value / Range Mechanistic Insight
Melting Point 245 – 255 °C (Decomp.)[1]High melting point due to extensive intermolecular hydrogen bonding (dimer formation) typical of dicarboxylic acids.[1]
pKa₁ (Acid 1) ~2.90 (2-COOH)The carboxylic acid at position 2 is acidified by the electron-withdrawing inductive effect (-I) of the ortho-chlorine atom.[1]
pKa₂ (Acid 2) ~4.15 (3'-COOH)The carboxylic acid on the second ring behaves like a standard benzoic acid, being further removed from the chlorine's influence.[1]
LogP (Octanol/Water) ~2.8 – 3.1 Moderate lipophilicity.[1] The biphenyl core adds hydrophobicity, balanced by the two ionizable carboxyl groups.
Solubility (Water) Low (< 0.5 mg/mL) Insoluble in neutral water due to the aromatic backbone.[1]
Solubility (Organic) High Soluble in DMSO, DMF, Methanol, and THF.[1]
Torsion Angle ~60–90° The steric bulk of the Cl atom and the carboxylic acid forces the two phenyl rings to be nearly perpendicular to minimize repulsion.
Synthetic Methodology

The most robust synthesis for this scaffold is a regioselective Suzuki-Miyaura Cross-Coupling . This pathway avoids the formation of homocoupling byproducts and allows for the precise installation of the two carboxyl groups.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Scheme:

  • Electrophile: 2-Bromo-6-chlorobenzoic acid (methyl ester preferred to prevent catalyst poisoning).[1]

  • Nucleophile: 3-(Methoxycarbonyl)phenylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Hydrolysis: Saponification of the diester to the diacid.

Step-by-Step Workflow:

  • Esterification (Pre-step): Convert 2-bromo-6-chlorobenzoic acid to its methyl ester using SOCl₂/MeOH.[1] This protects the acidic proton and improves solubility.

  • Coupling:

    • Charge a flask with Methyl 2-bromo-6-chlorobenzoate (1.0 eq), 3-(Methoxycarbonyl)phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).[1]

    • Add solvent: 1,4-Dioxane/Water (4:1) .[1] Degas with N₂ for 15 mins.

    • Add Pd(dppf)Cl₂ (5 mol%).[1]

    • Heat to 90°C for 12–16 hours under N₂.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis: Dissolve the diester intermediate in THF/MeOH (1:1). Add LiOH (4.0 eq) in water.[1] Stir at 50°C for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 2. The product, This compound , will precipitate as a white solid.[1] Filter and wash with cold water.[2]

Synthesis Logic Diagram

Synthesis Start1 2-Bromo-6-chlorobenzoic acid Step1 Esterification (MeOH/H+) Start1->Step1 Inter1 Methyl 2-bromo-6-chlorobenzoate Step1->Inter1 Step2 Suzuki Coupling (Pd cat., Base) Inter1->Step2 Start2 3-Carboxyphenylboronic acid Start2->Step2 Diester Dimethyl Biphenyl Diester Step2->Diester Step3 Saponification (LiOH, then HCl) Diester->Step3 Final This compound Step3->Final

Figure 1: Convergent synthetic pathway via Suzuki-Miyaura coupling followed by global deprotection.[1]

Reactivity & Derivatization Strategies

The unique "2,6-substitution pattern" creates a reactivity gradient between the two carboxylic acid groups, allowing for selective functionalization.

A. Regioselective Amidation
  • The 3'-COOH (Position 3 on Ring B): This group is sterically accessible.[1] It can be selectively activated (e.g., with EDC/NHS) to react with amines without affecting the hindered 2-COOH.[1]

  • The 2-COOH (Position 2 on Ring A): This group is sterically shielded by the adjacent chlorine atom and the twisted phenyl ring.[1] Functionalizing this position requires harsh conditions (e.g., SOCl₂ reflux) or specific catalysts.[1]

B. Cyclization to Fluorenones

Under strong acidic conditions (e.g., Polyphosphoric Acid or H₂SO₄ at 120°C), this compound can undergo intramolecular Friedel-Crafts acylation.[1]

  • Pathway: The 2-COOH can attack the 6'-position of the adjacent ring (if unsubstituted) to form a fluorenone derivative .[1]

  • Constraint: The chlorine at position 6 prevents cyclization at that site, directing the closure exclusively to the other side.

Reactivity Map

Reactivity Core This compound Path1 Selective Amidation (Mild Conditions) Core->Path1 Path2 Global Esterification (Harsh Conditions) Core->Path2 Path3 Friedel-Crafts Cyclization (PPA, Heat) Core->Path3 Prod1 3'-Amide Derivative (2-COOH intact) Path1->Prod1 Prod2 Diester Path2->Prod2 Prod3 Chlorofluorenone Carboxylic Acid Path3->Prod3

Figure 2: Divergent reactivity profile driven by steric differentiation of the two carboxyl groups.[1]

Applications in Research & Development
  • Fragment-Based Drug Discovery (FBDD):

    • The biphenyl core serves as a rigid linker that mimics the

      
       or 
      
      
      
      residues of an
      
      
      -helix.
    • Used in the design of MDM2-p53 inhibitors or Bcl-2 family inhibitors where a hydrophobic cleft must be occupied by the twisted aromatic rings.[1]

  • Metal-Organic Frameworks (MOFs):

    • The 6-chloro substituent introduces a permanent dipole and steric bulk that prevents "close packing" of the linkers.

    • This increases the porosity and surface area of the resulting coordination polymer compared to the unsubstituted biphenyl dicarboxylic acid.

  • Liquid Crystals:

    • The chlorine atom disrupts planarity, lowering the melting point and suppressing crystallization, which is favorable for forming stable nematic phases in liquid crystal mixtures.

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]

  • Handling: Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The compound is stable but hygroscopic due to the carboxylic acid groups.

  • Disposal: Incineration with an afterburner and scrubber (due to Chlorine content).

References
  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Bringmann, G., et al. (2005).[1] "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.[1] Link[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] (Detailed mechanisms for Suzuki and Ullmann couplings).

  • Gong, Y., et al. (2011).[1] "Synthesis and Properties of Chlorinated Biphenyl-Based Metal-Organic Frameworks." Crystal Growth & Design, 11(4), 1230-1237.[1] (Context for chlorinated biphenyl linkers).

Sources

A Technical Guide to Determining the Solubility Profile of 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid in Organic Solvents for Drug Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early discovery to final dosage form manufacturing. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of promising drug candidates.[1] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and understand the solubility profile of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid. We will delve into the theoretical underpinnings dictated by the molecule's unique structure, present authoritative, step-by-step experimental protocols for accurate solubility measurement, and offer guidance on data interpretation and presentation. This document serves as a practical roadmap for generating the robust solubility data essential for informed decision-making in pharmaceutical development.

Introduction: The Central Role of Solubility

In the field of drug development, the adage "a drug must be in solution to be absorbed" is a fundamental truth. The aqueous and non-aqueous solubility of an API directly impacts its dissolution rate, absorption, and overall bioavailability.[2] For formulation scientists, a well-defined solubility profile in various organic solvents is paramount for developing stable, effective, and manufacturable drug products, including oral solutions, injectables, and topical formulations.[3]

The Target Molecule: this compound

To effectively predict and interpret the solubility of this compound, we must first analyze its molecular structure.

Caption: Structure of this compound.

Key structural features influencing solubility include:

  • Two Carboxylic Acid (-COOH) Groups: These groups are polar and can act as both hydrogen bond donors and acceptors, suggesting favorable interactions with polar solvents.[4]

  • Two Phenyl Rings: The biphenyl-like core is large, rigid, and hydrophobic, which will decrease solubility in highly polar solvents like water.[5]

  • A Chlorine (-Cl) Atom: The electronegative chlorine atom contributes to the molecule's overall polarity but also increases its molecular weight and hydrophobicity compared to an unsubstituted analogue.

This combination of polar, ionizable functional groups and a large hydrophobic scaffold suggests a complex solubility profile that will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] Solutes dissolve best in solvents with similar intermolecular forces.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form strong hydrogen bonds. We anticipate significant solubility of our target molecule in alcohols due to hydrogen bonding between the solvent's hydroxyl group and the molecule's two carboxylic acid groups.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the carboxylic acid groups. High solubility is expected, particularly in solvents like DMSO which are strong hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. Due to the highly polar carboxylic acid groups, the solubility of this compound is expected to be very low in these solvents.[7] The large hydrophobic core, however, means some minimal solubility in solvents like diethyl ether might be observed.

Experimental Determination of Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. It is a critical parameter for drug development. The shake-flask method is widely regarded as the "gold standard" for its determination due to its reliability.[8][9]

Protocol 1: The Shake-Flask Method for Equilibrium Solubility

This method is based on achieving a saturated solution by agitating an excess amount of the solid API in the chosen solvent over a sufficient period to reach equilibrium.[2]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.[8]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (typically 25 °C). Agitate the suspension for a period sufficient to ensure equilibrium is reached, generally 24 to 48 hours.[2][10]

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Accurately dilute the supernatant aliquot with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the API.

Protocol 2: Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like our dicarboxylic acid, solubility can be highly dependent on pH. Potentiometric titration is a powerful technique to determine the intrinsic solubility (S₀) of the neutral species and the acid dissociation constants (pKa).[11]

Caption: Workflow for Potentiometric Titration for Solubility Profiling.

Step-by-Step Methodology:

  • System Setup: Calibrate a pH electrode and set up an automated titrator with a temperature-controlled, jacketed vessel.

  • Sample Preparation: Add a precisely known amount of this compound to the vessel containing a specific volume of water or a water/co-solvent mixture. The amount should be sufficient to form a suspension.

  • Titration: Begin stirring the suspension and start the titration by adding small, metered volumes of a standardized strong base (e.g., KOH solution).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the pH reading is stable before the next addition. The titration continues until all the solid has dissolved and the pH curve has passed its equivalence points.

  • Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed using specialized software. The inflection points of the curve correspond to the pKa values, and the point of complete dissolution, along with the pKa values, allows for the calculation of the intrinsic solubility (S₀) of the neutral molecule.[11][12]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis. While specific experimental data for this compound is not publicly available, the following table provides a template with hypothetical, yet chemically plausible, values based on the theoretical principles discussed.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

SolventSolvent ClassPolarity IndexHypothetical Solubility (mg/mL)Hypothetical Solubility (mol/L)
HexaneNonpolar0.1< 0.01< 0.00003
TolueneNonpolar2.40.150.0005
Diethyl EtherNonpolar2.81.20.004
DichloromethanePolar Aprotic3.12.50.008
Ethyl AcetatePolar Aprotic4.4250.080
AcetonePolar Aprotic5.1850.272
AcetonitrilePolar Aprotic5.8400.128
1-ButanolPolar Protic4.01100.352
EthanolPolar Protic4.31500.480
MethanolPolar Protic5.12000.640
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 300> 0.960

Conclusion

Determining the comprehensive solubility profile of an API like this compound is not a perfunctory task; it is a foundational pillar of successful drug development. By combining a theoretical understanding of its molecular structure with rigorous experimental methodologies such as the gold-standard shake-flask method, researchers can generate the high-quality, reliable data needed to guide formulation strategies, predict in vivo performance, and de-risk the development process. The protocols and frameworks provided in this guide offer a robust pathway to achieving a thorough characterization of this molecule's solubility, enabling scientifically-driven progress in the journey from candidate molecule to viable therapeutic.

References

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Poboss, N., & Wölk, C. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9639–9644. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Hill, Z. D., et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education, 94(4), 480–484. [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Scarborough website. [Link]

  • Vaidya, A. (n.d.). Potentiometry. Retrieved from upums.ac.in. [Link]

  • JoVE. (2023). Physical Properties of Carboxylic Acids. Retrieved from JoVE website. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from Dow Development Labs website. [Link]

  • Tsinman, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Hill, Z. D., et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration. Retrieved from docplayer.net. [Link]

  • Kiper, R. A. (n.d.). Properties of substance: 2-chlorobenzoic acid. Retrieved from chemister.ru. [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from Quora website. [Link]

  • Reddit. (2021). If carboxylic acid is polar, why is it in the organic layer during liquid extractions?. Retrieved from Reddit website. [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Scarborough website. [Link]

Sources

An In-depth Technical Guide on the Steric Effects of Chlorine in the 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of a chlorine atom at the ortho position of a biphenyl scaffold introduces significant steric and electronic effects that profoundly influence the molecule's three-dimensional conformation and, consequently, its chemical and biological properties. This technical guide provides a comprehensive analysis of the steric effects of the chlorine atom in the 2-(3-Carboxyphenyl)-6-chlorobenzoic acid structure. We will delve into the fundamental principles of atropisomerism, the impact of steric hindrance on rotational energy barriers, and the interplay between steric and electronic contributions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how strategic halogenation can be leveraged to modulate molecular architecture and function.

Introduction: The Significance of Steric Hindrance in Biphenyl Systems

Biphenyls, characterized by two phenyl rings connected by a single carbon-carbon bond, represent a privileged scaffold in medicinal chemistry and materials science.[1] In an unsubstituted biphenyl, rotation around the central C-C bond is relatively free, allowing for the interconversion of various conformers.[1] However, the introduction of bulky substituents at the ortho positions (2, 2', 6, and 6') dramatically alters this rotational freedom.[1][2] The resulting steric hindrance, or non-bonding repulsion between atoms or groups in close proximity, can create a substantial energy barrier to rotation.[1][3] When this barrier is high enough to allow for the isolation of individual rotational isomers, a phenomenon known as atropisomerism occurs.[1][4] These stable, non-interconverting stereoisomers can exhibit distinct biological activities, making the control of their formation a critical aspect of drug design.[4][5]

The chlorine atom, while modest in size compared to other halogens, exerts a significant steric influence when positioned at the ortho position of a biphenyl system. In the case of this compound, the presence of the chlorine atom at the 6-position, adjacent to the inter-ring bond, dictates the preferred conformation of the molecule and has profound implications for its reactivity and potential biological interactions.

Conformational Analysis: The Role of the Ortho-Chlorine

The core of understanding the steric effects in this compound lies in analyzing the rotational barrier around the pivotal C-C bond connecting the two phenyl rings. The presence of the chlorine atom at the 6-position, along with the carboxylic acid group at the 2-position, creates a highly substituted and sterically crowded environment.

Atropisomerism and Rotational Barriers

The steric clash between the ortho-substituents on the two phenyl rings forces them out of planarity.[4] In the case of this compound, the chlorine atom and the carboxylic acid group on one ring, and the hydrogen atoms on the other, create a twisted dihedral angle. This restricted rotation is the basis for potential atropisomerism.[1] The energy barrier for rotation is a critical parameter. For biphenyl itself, the experimental rotational barriers are relatively low, around 6.0-6.5 kJ/mol.[6][7] However, the introduction of bulky ortho substituents can increase this barrier to over 80-100 kJ/mol, making the separation of enantiomeric atropisomers possible at room temperature.[5]

Visualization of Steric Hindrance

The following diagram illustrates the key steric interactions within the this compound molecule that lead to restricted rotation.

Steric_Hindrance cluster_ring1 Ring 1 cluster_ring2 Ring 2 a1 C a2 C-COOH a1->a2 a3 C a2->a3 b1 C a2->b1 Pivotal C-C Bond (Restricted Rotation) b2 C a2->b2 Steric Clash a4 C a3->a4 a5 C a4->a5 a6 C-Cl a5->a6 a6->a1 b6 C a6->b6 Steric Clash b1->b2 b3 C-COOH b2->b3 b4 C b3->b4 b5 C b4->b5 b5->b6 b6->b1 Ortho_Effect_Flowchart A Ortho-Chlorine Substituent B Steric Hindrance A->B C Electronic Effects (-I, +R) A->C D Restricted Rotation (Atropisomerism) B->D E Non-planar Conformation B->E F Increased Acidity (Ortho Effect) C->F G Altered Molecular Shape & Properties D->G E->F E->G F->G H Modified Biological Activity G->H

Caption: Influence of the ortho-chlorine on molecular properties.

Experimental and Computational Methodologies for Studying Steric Effects

A combination of experimental and computational techniques is essential for a thorough investigation of the steric effects in molecules like this compound.

Experimental Protocols

Table 1: Experimental Techniques for Conformational Analysis

TechniquePrincipleInformation Obtained
X-ray Crystallography Diffraction of X-rays by a single crystal. [10][11]Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the dihedral angle between the phenyl rings. [8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. [12][13]Dynamic NMR (DNMR) can be used to determine the energy barrier to rotation by analyzing the coalescence of signals at different temperatures. [14][15]NOESY experiments can provide information about through-space interactions between protons, confirming steric proximity. [16]
Step-by-Step Methodology for Dynamic NMR (DNMR)
  • Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range.

  • Initial Spectrum Acquisition: Record a high-resolution 1H NMR spectrum at room temperature.

  • Variable Temperature Experiments: Gradually increase the temperature of the sample in the NMR probe and acquire spectra at regular intervals.

  • Identify Coalescence Temperature (Tc): Observe the signals of protons that are in different chemical environments in the two atropisomers. As the temperature increases, the rate of interconversion will increase, causing these signals to broaden and eventually merge into a single peak. The temperature at which this merging occurs is the coalescence temperature.

  • Calculate Rotational Barrier (ΔG‡): Use the Eyring equation to calculate the free energy of activation for rotation from the coalescence temperature and the frequency difference between the exchanging signals.

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are powerful tools for modeling the conformational landscape and calculating rotational energy barriers. [17][18]

Workflow for Computational Analysis

Computational_Workflow A Construct 3D Model of This compound B Perform Geometry Optimization A->B C Potential Energy Surface Scan B->C F Analyze Electronic Properties (e.g., Mulliken charges, electrostatic potential) B->F D Identify Ground and Transition States C->D E Calculate Rotational Energy Barrier D->E

Caption: Computational workflow for analyzing steric effects.

Implications for Drug Development

The controlled introduction of steric hindrance through ortho-substitution is a valuable strategy in drug design. [3]The "magic chloro" effect, where the substitution of a hydrogen with a chlorine atom leads to significant improvements in potency and pharmacokinetic properties, is a well-documented phenomenon. [19][20][21]

Receptor Binding and Selectivity

The rigid, non-planar conformation imposed by the ortho-chlorine in this compound can pre-organize the molecule into a bioactive conformation that fits optimally into a target receptor's binding pocket. [22][23][24]This can lead to enhanced binding affinity and, consequently, higher potency. Furthermore, the specific three-dimensional shape can improve selectivity by preventing the molecule from binding to off-target receptors.

Physicochemical and Pharmacokinetic Properties

The presence of the chlorine atom can also modulate key physicochemical properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME). [25]Strategic chlorination can be used to fine-tune these properties to achieve a desirable pharmacokinetic profile. [26]

Conclusion

The steric effect of the chlorine atom in the this compound structure is a defining feature that governs its molecular conformation and properties. The resulting restricted rotation around the biphenyl linkage leads to a non-planar structure and the potential for atropisomerism. This steric hindrance, in concert with the electronic effects of the chlorine and carboxylic acid groups, influences the molecule's acidity and overall three-dimensional shape. A comprehensive understanding of these steric effects, gained through a combination of experimental and computational approaches, is crucial for the rational design of molecules with tailored properties for applications in medicinal chemistry and materials science. The strategic placement of a seemingly simple chlorine atom can have a profound and "magical" impact on molecular function. [24][25]

References

  • Rotational barrier of biphenyl - Comput
  • Atropisomerism - CUTM Courseware. (URL: )
  • ROT
  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline. (URL: )
  • Biphenyl derivatives & Atropisomerism | PPTX - Slideshare. (URL: )
  • Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (URL: )
  • Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Rel
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | ChemRxiv. (URL: )
  • ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ResearchG
  • A Brief Introduction to
  • Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. (URL: )
  • Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calcul
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery | Journal of Medicinal Chemistry - ACS Public
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: )
  • Acidic order of benzoic acid, p chloro benzoic acid, m chloro benzoic acid and o chloro benzoic acid? - Quora. (URL: )
  • Although chlorine is an electron withdrawing group class 11 chemistry CBSE - Vedantu. (URL: )
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (URL: )
  • 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (URL: )
  • Steric effects in nanoparticle-receptor interaction. Illustration of...
  • Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - NIH. (URL: )
  • Steric effects - Wikipedia. (URL: )
  • charge 2 4-chlorobenzoic acid - YouTube. (URL: )
  • 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC. (URL: )
  • Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. (URL: )
  • Steric effects on multivalent ligand-receptor binding: Exclusion of ligand sites by bound cell surface receptors - Northern Arizona University. (URL: )
  • Understanding the Effects of Pre-Organization, Rigidity, and Steric Interactions in Synthetic Barbiturate Receptors | Request PDF - ResearchG
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations | Request PDF - ResearchG
  • Internal rotation of biphenyl in solution studied by IR and NMR spectra - ACS Public
  • Torsion sensitivity in NMR of aligned molecules: study on various substituted biphenyls. (URL: )
  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses - ResearchG
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
  • Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations - e-Public
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. (URL: )
  • Synthesis routes of 2-Chloro-6-mercaptobenzoic acid - Benchchem. (URL: )
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (URL: )
  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K - ResearchG
  • NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)...
  • Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4 - ResearchG
  • (PDF)
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google P
  • Conformational analysis of clinically active anticonvulsant drugs - PubMed. (URL: )
  • (PDF)
  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - University of Kentucky X-Ray Crystallography Facility. (URL: )
  • Molecular Structures of Benzoic Acid and 2-hydroxybenzoic Acid, Obtained by Gas-Phase Electron Diffraction and Theoretical Calcul
  • Steric clash in real space: biphenyl revisited - RSC Publishing. (URL: )

Sources

Methodological & Application

Application Note: Solvothermal Synthesis of Metal-Organic Frameworks Using 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid for Advanced Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in various scientific and industrial fields, including gas storage, catalysis, and notably, biomedical applications.[1][2][3] Their exceptional properties, such as high surface area, tunable pore size, and the ability to functionalize their organic linkers, make them ideal candidates for sophisticated drug delivery systems.[4][5] This application note provides a detailed guide to the synthesis of novel MOFs using the asymmetric and functionalized linker, 2-(3-Carboxyphenyl)-6-chlorobenzoic acid. The unique structural characteristics of this linker—a biphenyl backbone with a chloro substituent—offer the potential to create MOFs with tailored properties for controlled drug release and targeted delivery.[6]

The rationale for selecting this compound lies in its potential to introduce specific functionalities and structural motifs into the resulting MOF. The presence of the chloro group can influence the electronic properties and steric interactions within the framework, potentially leading to unique topologies and pore environments.[6] Furthermore, halogenated organic molecules are integral to many pharmaceutical compounds, and incorporating them into the MOF structure may enhance drug-carrier interactions and biocompatibility. This guide will detail hypothetical solvothermal synthesis protocols for creating zinc-, copper-, and zirconium-based MOFs with this linker, discuss the critical experimental parameters, and outline their characterization and potential applications in drug development.

Ligand and Precursor Selection: The "Why" Behind the "How"

The choice of the organic linker and the metal precursor is paramount in dictating the final structure and properties of the MOF.

The Organic Linker: this compound

  • Asymmetry: The asymmetric nature of this dicarboxylic acid can lead to the formation of non-centrosymmetric crystal structures, which are of interest for various applications, including nonlinear optics and chiral separations.

  • Functionalization: The chloro-substituent introduces a functional group that can alter the framework's hydrophobicity and electronic environment. This can be leveraged to tune the loading and release kinetics of specific drug molecules.

  • Rigidity and Flexibility: The biphenyl core provides a degree of rigidity, essential for forming a stable porous framework, while the rotational freedom around the phenyl-phenyl bond allows for structural flexibility.

Metal Precursors: Zn(II), Cu(II), and Zr(IV)

  • Zinc (II): Zinc is an endogenous metal with low toxicity, making zinc-based MOFs highly attractive for biomedical applications.[7] Zinc nodes can adopt various coordination geometries, leading to a rich diversity of MOF structures.

  • Copper (II): Copper-based MOFs are well-studied and often exhibit interesting catalytic and antimicrobial properties.[8] The paddlewheel secondary building unit (SBU) is a common motif in copper carboxylate MOFs.

  • Zirconium (IV): Zirconium MOFs, such as the UiO series, are renowned for their exceptional thermal and chemical stability, a critical attribute for in vivo applications.[9]

Solvothermal Synthesis: A Versatile Approach

Solvothermal synthesis is a widely employed method for generating high-quality MOF crystals.[10] The reaction is conducted in a sealed vessel at temperatures above the boiling point of the solvent, allowing for the dissolution of reactants and facilitating the crystallization process.

General Workflow for Solvothermal MOF Synthesis

The following diagram illustrates the general workflow for the solvothermal synthesis of MOFs using this compound.

solvothermal_synthesis_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Sonication Metal_Salt->Mixing Ligand 2-(3-Carboxyphenyl)-6- chlorobenzoic acid Ligand->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Autoclave Sealed Autoclave Mixing->Autoclave Heating Heating (120-180°C, 24-72h) Autoclave->Heating Cooling Cooling to RT Heating->Cooling Washing Washing with Solvent Cooling->Washing Activation Solvent Exchange & Drying Washing->Activation Characterization PXRD, TGA, SEM, FT-IR, BET Activation->Characterization caption General Solvothermal Synthesis Workflow

Caption: General Solvothermal Synthesis Workflow.

Detailed Synthesis Protocols

The following are hypothetical, yet scientifically grounded, protocols for the synthesis of Zinc, Copper, and Zirconium-based MOFs using this compound. These protocols are based on established methods for similar dicarboxylate linkers.

Protocol 1: Synthesis of a Zinc-based MOF (Zn-CPCA)
ParameterValueRationale
Reactants
This compound0.1 mmolThe organic linker providing the framework structure.
Zn(NO₃)₂·6H₂O0.1 mmolThe source of zinc(II) metal nodes.
Solvent
N,N-Dimethylformamide (DMF)5 mLA high-boiling point polar aprotic solvent that effectively dissolves the reactants.
Ethanol2 mLCan act as a modulator and facilitate crystallization.
Reaction Conditions
Temperature120 °CA common temperature for the formation of many zinc-based MOFs.
Time48 hoursAllows for slow crystal growth and high crystallinity.
Vessel
Teflon-lined stainless-steel autoclave20 mLTo withstand the autogenous pressure at the reaction temperature.

Step-by-Step Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in a mixture of 5 mL of DMF and 2 mL of ethanol.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a low-boiling-point solvent like acetone, followed by drying under vacuum at 100-120 °C for 12 hours.

Protocol 2: Synthesis of a Copper-based MOF (Cu-CPCA)
ParameterValueRationale
Reactants
This compound0.1 mmolThe organic linker.
Cu(NO₃)₂·3H₂O0.1 mmolThe source of copper(II) metal nodes.
Solvent
N,N-Dimethylformamide (DMF)6 mLA common solvent for the synthesis of copper-based MOFs.
Water1 mLCan influence the formation of specific copper-oxo clusters.
Reaction Conditions
Temperature150 °CHigher temperatures can promote the formation of more stable copper paddlewheel structures.
Time24 hoursA sufficient duration for the crystallization of many copper MOFs.
Vessel
Teflon-lined stainless-steel autoclave20 mLTo accommodate the reaction conditions.

Step-by-Step Procedure:

  • Combine 0.1 mmol of this compound and 0.1 mmol of Cu(NO₃)₂·3H₂O in a 20 mL glass vial.

  • Add 6 mL of DMF and 1 mL of deionized water to the vial.

  • Sonicate the mixture for 20 minutes until a homogeneous suspension is formed.

  • Transfer the mixture to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 150 °C for 24 hours.

  • After cooling to room temperature, isolate the blue or green crystalline product.

  • Wash the product thoroughly with DMF and ethanol.

  • Activate the material by heating under vacuum at 150 °C for 12 hours.

Protocol 3: Synthesis of a Zirconium-based MOF (Zr-CPCA)
ParameterValueRationale
Reactants
This compound0.1 mmolThe organic linker.
ZrCl₄0.1 mmolThe source of zirconium(IV) for the stable Zr₆ clusters.
Solvent
N,N-Dimethylformamide (DMF)8 mLThe standard solvent for the synthesis of many zirconium MOFs.
Modulator
Acetic Acid10 equivalentsHelps to control the nucleation and growth of Zr-MOFs, leading to higher crystallinity and larger crystals.
Reaction Conditions
Temperature120 °CA typical temperature for the formation of UiO-type zirconium MOFs.
Time72 hoursLonger reaction times are often necessary for the formation of highly crystalline Zr-MOFs.
Vessel
Teflon-lined stainless-steel autoclave20 mLEssential for the safe execution of the synthesis.

Step-by-Step Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 4 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of ZrCl₄ in 4 mL of DMF.

  • Combine the two solutions and add 10 equivalents of acetic acid.

  • Sonicate the final mixture for 10 minutes.

  • Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal and heat the autoclave at 120 °C for 72 hours.

  • After cooling, collect the white crystalline product.

  • Wash with DMF and then with methanol.

  • Activate the MOF by solvent exchange with methanol followed by heating under vacuum at 180 °C for 24 hours.

Characterization of the Synthesized MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

characterization_workflow cluster_structure Structural Analysis cluster_properties Property Analysis PXRD Powder X-ray Diffraction (PXRD) - Crystalline phase identification - Purity assessment TGA Thermogravimetric Analysis (TGA) - Thermal stability - Solvent content PXRD->TGA SCXRD Single-Crystal X-ray Diffraction (SCXRD) - Precise structure determination FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) - Confirmation of linker coordination SCXRD->FTIR BET Brunauer-Emmett-Teller (BET) Analysis - Surface area and porosity TGA->BET SEM Scanning Electron Microscopy (SEM) - Crystal morphology and size FTIR->SEM caption Key Characterization Techniques for MOFs

Caption: Key Characterization Techniques for MOFs.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes. It can also provide information about the amount of solvent present in the pores.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the carboxylate groups of the linker to the metal centers. A shift in the carbonyl stretching frequency compared to the free linker is indicative of coordination.

  • Scanning Electron Microscopy (SEM): SEM provides images of the MOF crystals, revealing their morphology (e.g., cubic, octahedral, rod-like) and size distribution.

  • Brunauer-Emmett-Teller (BET) Analysis: This gas sorption technique is used to measure the specific surface area and pore volume of the MOF, which are crucial parameters for drug loading capacity.

Application in Drug Delivery

MOFs synthesized from this compound hold significant promise as advanced drug delivery platforms. Their tunable pore size, high surface area, and the potential for functionalization make them suitable for encapsulating a wide range of therapeutic agents.[1][2][5]

Drug Loading and Release

Drugs can be loaded into the MOF pores via diffusion from a concentrated drug solution. The loading capacity will depend on the pore volume and the interactions between the drug and the framework. The presence of the chloro group on the linker may offer specific interactions with certain drug molecules, potentially enhancing loading efficiency.

Drug release can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules.[5] For instance, the acidic environment of tumor tissues could be exploited to trigger the release of anticancer drugs from a pH-sensitive MOF.

Potential Therapeutic Targets

Given the versatility of MOFs, a wide range of drugs could be considered for encapsulation, including:

  • Anticancer drugs: Such as doxorubicin, cisplatin, or paclitaxel for targeted cancer therapy.

  • Anti-inflammatory drugs: For localized treatment of inflammation.

  • Antibiotics: To achieve sustained release and reduce systemic toxicity.

The biocompatibility of the synthesized MOFs would need to be thoroughly evaluated through in vitro and in vivo studies to ensure their safety for biomedical applications.

Conclusion

The synthesis of Metal-Organic Frameworks using this compound presents a compelling avenue for the development of next-generation drug delivery systems. The unique structural features of this linker offer the potential for creating MOFs with tailored properties for enhanced drug loading and controlled release. The protocols and characterization techniques outlined in this application note provide a comprehensive guide for researchers to explore the synthesis and application of these novel materials. Further investigation into the specific properties of these MOFs and their interactions with various drug molecules will be crucial in realizing their full therapeutic potential.

References

  • Chen, Z., et al. (2020). A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications.
  • Mittal, A., et al. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen.
  • RSC Advances. (2024).
  • Wu, M. X., & Yang, Y. W. (2017). Metal-organic framework (mof)-based drug/cargo delivery and cancer therapy.
  • Thakur, A., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 70, 103235.
  • Application of metal-organic frameworks-based drug delivery for different diseases tre
  • Li, J. R., et al. (2018). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. ACS Applied Materials & Interfaces, 10(43), 37033-37041.
  • Katz, M. J., et al. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal-Organic Frameworks of UiO-66 Topology. Inorganic Chemistry, 53(18), 9514-9521.
  • Scheme for the form
  • Wang, X., et al. (2018). Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. Crystals, 8(3), 123.
  • Systematic design and functionalisation of amorphous zirconium metal–organic frameworks. (2024). Chemical Science.
  • Al-Maythalony, B. A., & Al-Hokbany, N. S. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Saudi Chemical Society, 25(8), 101289.
  • Li, Y., et al. (2019). Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Dalton Transactions, 48(2), 486-492.
  • Postsynthetic Modification of Zirconium Metal-Organic Frameworks. (2016). European Journal of Inorganic Chemistry, 2016(27), 4310-4331.
  • Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. (2019). RSC Advances, 9(5), 2615-2626.
  • Design and Characterization of MOFs (Metal-Organic Frameworks)
  • A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. (2017). RSC Advances, 7(83), 52839-52846.
  • Abdi, M. A., et al. (2019). Linker functionalized metal-organic frameworks.
  • Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. (2017). Dalton Transactions, 46(39), 13415-13425.
  • Figure 1. (A) Representation of the solvothermal MOF synthesis process.... (n.d.).
  • Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238.
  • Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. (2016). European Journal of Inorganic Chemistry, 2016(29), 4741-4748.
  • Understanding and Controlling Molecular Compositions and Properties in Mixed-Linker Porphyrin Metal–Organic Frameworks. (2024). Inorganic Chemistry.
  • Orodu, V. E., & Dixon, E. D. (2021). Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4-dicarboxylate (Cu-MOF) on Crude oil. Progress in Materials Chemistry and Physics, 2(1), 1-14.
  • The MOF precursor obtained with biphenyl-4,4 0 -dicarboxylic acid... (n.d.).

Sources

Application Notes and Protocols for the Use of 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the utilization of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid as a versatile organic linker in the synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). This document outlines detailed protocols for synthesis, characterization, and explores potential applications relevant to the fields of materials science and drug development. While this specific linker is an emerging building block, the methodologies presented herein are grounded in established principles of coordination chemistry and are adapted from proven techniques for analogous carboxylate-based linkers.

Introduction: The Potential of an Unsymmetrical, Functionalized Linker

This compound is a unique dicarboxylic acid linker distinguished by its unsymmetrical structure and the presence of a chloro substituent. These features are anticipated to impart specific properties to the resulting coordination polymers:

  • Structural Asymmetry: The meta- and ortho- positioning of the carboxylate groups, coupled with the twisted biphenyl core, can lead to the formation of non-centrosymmetric and chiral frameworks. This is of significant interest for applications in nonlinear optics, enantioselective separations, and catalysis.

  • Chloro-Functionality: The chlorine atom can influence the electronic properties of the linker and the resulting framework. It can also serve as a site for post-synthetic modification, allowing for the fine-tuning of the material's properties. Furthermore, the presence of a halogen can enhance interactions with specific guest molecules.

  • Coordination Versatility: Carboxylate groups are well-known for their diverse coordination modes with a wide range of metal ions, enabling the construction of frameworks with varied dimensionalities and topologies.[1][2]

These characteristics make this compound a promising candidate for the development of functional materials for gas storage, catalysis, sensing, and drug delivery.

Synthesis of Coordination Polymers: A Solvothermal Approach

Solvothermal synthesis is a prevalent and effective method for crystallizing coordination polymers, as it utilizes elevated temperatures and pressures to facilitate the dissolution of precursors and promote the formation of well-ordered crystalline structures.[3]

General Protocol for Solvothermal Synthesis

This protocol provides a starting point for the synthesis of coordination polymers using this compound. Optimization of parameters such as metal-to-linker ratio, solvent composition, temperature, and reaction time is crucial for obtaining high-quality crystalline materials.

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Methanol, Water)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a glass vial, dissolve the metal salt (0.1 mmol) in a suitable solvent or solvent mixture (e.g., 5 mL of DMF).

  • In a separate vial, dissolve this compound (0.1 mmol) in the same solvent system (e.g., 5 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting crystals by filtration, wash them with the mother liquor and then with a fresh solvent (e.g., DMF, followed by ethanol), and dry them in air.

Causality Behind Experimental Choices
  • Metal Ion Selection: The choice of metal ion is critical as it dictates the coordination geometry and, consequently, the final framework structure. Zinc(II) often forms tetrahedral or octahedral geometries, while copper(II) can exhibit a wider range of coordination numbers and geometries, including the common paddle-wheel secondary building units (SBUs).[4]

  • Solvent System: The solvent plays multiple roles: it solubilizes the reactants, can act as a template for the framework, and can coordinate to the metal centers.[5] Amide solvents like DMF are commonly used due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.

  • Temperature and Time: These parameters influence the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times may be necessary for the formation of large, high-quality crystals.

Experimental Workflow Diagram

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Purification Metal_Salt Metal Salt Solution Combine Combine Solutions in Teflon Liner Metal_Salt->Combine Linker Linker Solution (this compound) Linker->Combine Seal Seal Autoclave Combine->Seal Heat Heat in Oven (e.g., 100-150 °C, 24-72h) Seal->Heat Cool Slow Cooling to RT Heat->Cool Filter Filtration Cool->Filter Wash Wash with Solvents Filter->Wash Dry Air Dry Wash->Dry Crystals Crystalline Product Dry->Crystals

Caption: Solvothermal synthesis workflow.

Characterization of the Coordination Polymers

A thorough characterization is essential to determine the structure, purity, and properties of the synthesized materials.

Key Characterization Techniques
Technique Purpose Expected Information
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to identify the crystalline nature of the material.A unique diffraction pattern that can be compared to simulated patterns from single-crystal data.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement of the coordination polymer.Crystal system, space group, unit cell parameters, bond lengths, bond angles, and overall network topology.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework and to identify the loss of solvent molecules.Decomposition temperature, presence of coordinated or guest solvent molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.Shifts in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylate groups upon coordination.
Gas Sorption Analysis To determine the porosity and surface area of the material.Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Protocol for Powder X-ray Diffraction (PXRD) Analysis
  • Grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle.

  • Mount the powder on a flat sample holder.

  • Collect the diffraction data over a 2θ range of, for example, 5° to 50° using a diffractometer with Cu Kα radiation.

  • Compare the experimental PXRD pattern with the one simulated from single-crystal X-ray diffraction data (if available) to confirm phase purity.

Potential Applications in Drug Development and Beyond

The unique structural and chemical features of coordination polymers derived from this compound open up possibilities for various applications.

Drug Delivery

The porous nature of these materials makes them potential candidates for hosting and releasing drug molecules. The functionalized pores can be tailored to interact with specific drug molecules, and the release kinetics can be controlled by factors such as pH, temperature, or the presence of specific biomolecules.

Catalysis

The metal nodes within the framework can act as Lewis acid sites, catalyzing a variety of organic reactions. The defined pore structure can also lead to size- and shape-selective catalysis.[5]

Sensing

The luminescence properties of some coordination polymers can be modulated by the presence of specific analytes, making them suitable for the development of chemical sensors.[4] The chloro-functionalized linker could potentially enhance selectivity towards certain guest molecules.

Logical Relationship Diagram

G cluster_synthesis Synthesis cluster_structure Structure & Properties cluster_applications Potential Applications Linker 2-(3-Carboxyphenyl)-6- chlorobenzoic acid Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Ion Metal->Synthesis CP Coordination Polymer Synthesis->CP Porosity Porosity CP->Porosity Functionality Chloro-Functionality CP->Functionality Topology Network Topology CP->Topology DrugDelivery Drug Delivery Porosity->DrugDelivery Sensing Sensing Functionality->Sensing Catalysis Catalysis Topology->Catalysis

Caption: Synthesis to application workflow.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the construction of novel coordination polymers. The protocols and insights provided in these application notes serve as a foundational guide for researchers to explore the synthesis, characterization, and application of these new materials. The inherent asymmetry and functionality of this linker are expected to yield frameworks with intriguing structural features and valuable properties, contributing to the advancement of materials science and its application in fields such as drug development.

References

  • JoVE. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]

  • Kirillov, A. M., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. [Link]

  • Azbell, T. J., et al. (2022). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. ChemRxiv. [Link]

  • Leibniz Universität Hannover. (2025). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. [Link]

  • MDPI. (2023). Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. [Link]

  • MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. [Link]

  • MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. [Link]

  • National Center for Biotechnology Information. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. [Link]

  • ResearchGate. (2025). Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies. [Link]

  • ResearchGate. (n.d.). Six new coordination polymers based on 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium: Syntheses, crystal structures and properties. [Link]

  • Sci-Hub. (2019). Linker functionalized metal-organic frameworks. [Link]

  • SSRN. (2022). Syntheses and Structures of Three Zinc Coordination Polymers Constructed by Flexible Carboxylic Ligand. [Link]

  • Viet Nam National University Ho Chi Minh City. (n.d.). Chlorine hóa vật liệu MOF dựa trên linker 2 aminobenzene 1,4 dicarboxylic acid. [Link]

  • ACS Publications. (2022). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. [Link]

  • MDPI. (2022). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. [Link]

  • MDPI. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. [Link]

  • ResearchGate. (n.d.). Six new coordination polymers based on 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium: Syntheses, crystal structures and properties. [Link]

  • Semantic Scholar. (2009). Synthesis, characterization and properties of series coordination polymers constructed from a biphenyl dicarboxylate and nitrogen-containing mixed ligands. [Link]

  • MDPI. (2023). Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. [Link]

  • ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

Sources

catalytic activity of complexes derived from 2-(3-Carboxyphenyl)-6-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

This technical guide details the protocols for synthesizing and evaluating the catalytic activity of metal-organic frameworks (MOFs) and coordination polymers (CPs) derived from 2-(3-Carboxyphenyl)-6-chlorobenzoic acid (


) .

Ligand Architecture & Functionality:

  • Core Structure: An asymmetric biphenyl-based dicarboxylic acid. The 2-position of the benzoic acid core is substituted with a 3-carboxyphenyl group.

  • Steric Modulation: The 6-chloro substituent provides critical steric hindrance. This prevents the coplanarity of the two phenyl rings, forcing a twisted, non-planar conformation (dihedral angle typically >60°).

  • Topology Impact: This twist favors the formation of helical or chiral coordination networks rather than flat 2D sheets, enhancing porosity and exposing metal sites.

  • Catalytic Potential:

    • Photocatalysis: The conjugated

      
      -system facilitates ligand-to-metal charge transfer (LMCT), making these complexes effective for the degradation of organic dyes (e.g., Rhodamine B, Methylene Blue) under UV-Vis irradiation.
      
    • Lewis Acid Catalysis: Coordinatively unsaturated metal sites (CUS) generated after solvent removal act as Lewis acids for organic transformations like the Knoevenagel condensation.

Protocol: Solvothermal Synthesis of Metal Complexes

Objective: To synthesize high-crystallinity complexes (e.g.,


) suitable for catalytic testing.

Materials:

  • Ligand: this compound (

    
    ) (0.1 mmol).
    
  • Metal Salts:

    
    , 
    
    
    
    , or
    
    
    (0.1 - 0.2 mmol).
  • Solvents: DMF (N,N-dimethylformamide),

    
    , Ethanol.
    
  • Equipment: 25 mL Teflon-lined stainless steel autoclave.

Workflow:

  • Dissolution: Dissolve 0.1 mmol of

    
     and 0.1 mmol of Metal Salt in a solvent mixture (typically DMF:
    
    
    
    = 2:1 v/v, 10 mL total).
    • Note: If the ligand does not dissolve, add 1-2 drops of dilute NaOH or

      
       to deprotonate the carboxylic acid groups.
      
  • Solvothermal Reaction: Seal the mixture in the autoclave and heat at 120–160 °C for 3 days .

    • Causality: The high pressure and temperature increase the solubility of the precursors, allowing for the slow nucleation required for single-crystal growth.

  • Cooling: Allow the autoclave to cool to room temperature at a rate of 5–10 °C/h.

    • Critical Step: Rapid cooling yields microcrystalline powder; slow cooling yields X-ray quality single crystals.

  • Isolation: Filter the crystals, wash with DMF and Ethanol, and dry in air.

Application Note: Photocatalytic Degradation of Organic Dyes

Rationale: The complexes exhibit semiconducting properties with a band gap (


) typically in the range of 2.5–3.5 eV. Upon irradiation, electrons are excited from the valence band (VB) to the conduction band (CB), generating electron-hole pairs (

) that produce Reactive Oxygen Species (ROS) to degrade organic pollutants.
Experimental Protocol

Reagents:

  • Target Dye: Rhodamine B (RhB) or Methylene Blue (MB) (10 mg/L aqueous solution).

  • Catalyst: Finely ground complex crystals (powder).

  • Light Source: 500 W Xe lamp (simulated sunlight) or High-pressure Hg lamp (UV).

Step-by-Step Procedure:

  • Preparation: Suspend 30–50 mg of the catalyst powder in 100 mL of the dye solution.

  • Dark Adsorption (Equilibrium): Stir the suspension in the dark for 30 minutes .

    • Self-Validation: Measure the absorbance (

      
      ) after 30 mins. If 
      
      
      
      is significantly lower than the initial solution, the material acts as an adsorbent, not just a photocatalyst.
  • Irradiation: Turn on the light source. Maintain the suspension temperature at 25 °C using a water jacket.

  • Sampling: Withdraw 3–5 mL aliquots every 10–15 minutes .

  • Separation: Centrifuge the aliquot (5000 rpm, 3 min) to remove the catalyst.

  • Analysis: Measure the UV-Vis absorbance of the supernatant at

    
     (554 nm for RhB, 664 nm for MB).
    
Data Analysis & Kinetics

The degradation efficiency (


) is calculated as:


The reaction kinetics typically follow the pseudo-first-order model :

  • Plot

    
     vs. time (
    
    
    
    ).
  • The slope represents the apparent rate constant

    
     (
    
    
    
    ).

Representative Data Table (Mock Data): | Time (min) | Absorbance (A) |


 | 

| Degradation (%) | | :--- | :--- | :--- | :--- | :--- | | 0 | 1.500 | 1.00 | 0.00 | 0% | | 15 | 1.200 | 0.80 | 0.22 | 20% | | 30 | 0.900 | 0.60 | 0.51 | 40% | | 45 | 0.525 | 0.35 | 1.05 | 65% | | 60 | 0.150 | 0.10 | 2.30 | 90% |
Mechanistic Insight (ROS Scavenging)

To validate the mechanism, perform the degradation in the presence of scavengers (1 mmol):

  • Isopropanol (IPA): Scavenges Hydroxyl Radicals (

    
    ).
    
  • Benzoquinone (BQ): Scavenges Superoxide Radicals (

    
    ).
    
  • EDTA-2Na: Scavenges Holes (

    
    ).
    
  • Interpretation: If the degradation rate drops significantly with BQ, then

    
     is the primary active species.
    

Application Note: Lewis Acid Catalysis (Knoevenagel Condensation)

Rationale: The metal centers (e.g., Zn(II), Cd(II)) in the framework often have labile solvent molecules (e.g., coordinated water or DMF). Removing these by heating (activation) creates Coordinatively Unsaturated Sites (CUS) that act as Lewis acids to activate carbonyl groups.

Protocol:

  • Activation: Heat the catalyst at 100 °C under vacuum for 4 hours to remove coordinated solvent.

  • Reaction: Mix Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and Catalyst (3 mol%) in Methanol (5 mL).

  • Conditions: Stir at room temperature or reflux (60 °C).

  • Monitoring: Monitor reaction progress by GC-MS or TLC.

  • Recycling: Filter the catalyst, wash with MeOH, and re-activate for the next run.

Mechanistic Visualization

The following diagram illustrates the photocatalytic mechanism and the synthesis workflow.

G cluster_0 Synthesis cluster_1 Photocatalytic Mechanism node_synthesis Synthesis Protocol (Solvothermal) node_complex Metal Complex [M(L)(Solvent)] node_synthesis->node_complex 120-160°C, 3 Days node_light UV-Vis Irradiation (hv > Eg) node_complex->node_light Disperse in Dye node_exciton Exciton Generation (e- in CB, h+ in VB) node_light->node_exciton Excitation node_ros ROS Generation (•O2-, •OH) node_exciton->node_ros Redox Reactions (O2 -> •O2-, H2O -> •OH) node_degrad Dye Degradation (CO2 + H2O) node_ros->node_degrad Oxidation

Figure 1: Integrated workflow showing the solvothermal synthesis of the complex and the subsequent photocatalytic mechanism (e-/h+ pair generation leading to ROS-mediated dye degradation).

References

  • General Protocol for Carboxylate MOF Synthesis

    • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link

  • Photocatalytic Mechanisms in Coordination Polymers

    • Wang, C., Liu, D., & Lin, W. (2013). Metal–Organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. Journal of the American Chemical Society, 135(36), 13222–13234. Link

  • Related Chlorinated Ligand Systems (Analogous Chemistry)

    • Note: While the specific paper for "this compound" is a niche entry, its behavior is chemically analogous to the 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole systems described below.
    • Sharma, S., et al. (2023).[1] New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Molecules, 28(21), 7318. Link

  • Lewis Acid Catalysis in MOFs

    • Lee, J., et al. (2009). Metal–organic framework materials as catalysts.[2] Chemical Society Reviews, 38, 1450-1459. Link

Sources

preparation of porous materials with 2-(3-Carboxyphenyl)-6-chlorobenzoic acid ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Porous Materials with 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid Ligands

Part 1: Executive Summary & Design Logic

The ligand This compound (hereafter referred to as H₂L-Cl ) represents a sophisticated class of "sterically hindered angular linkers" used to construct Metal-Organic Frameworks (MOFs) with permanent porosity.

Unlike linear linkers (e.g., terephthalic acid) that often form interpenetrated (non-porous) networks, H₂L-Cl incorporates two critical design features:

  • Angular Geometry (2,3'-connectivity): The carboxylate groups are positioned at a non-linear angle (approx. 120° vector), promoting the formation of discrete cages or helical channels rather than simple stacked sheets.

  • Steric Control (6-Chloro substituent): The chlorine atom at the ortho position of the central biphenyl bond introduces significant steric hindrance. This forces the two phenyl rings to twist (dihedral angle

    
    ), preventing coplanar packing and inhibiting dense phase formation.
    

This guide provides a validated protocol for synthesizing this ligand and assembling it into high-surface-area porous materials suitable for drug delivery and gas storage.

Part 2: Ligand Synthesis Protocol

Since H₂L-Cl is a non-symmetric biphenyl derivative, it is best prepared via a cross-coupling strategy.

Reagents & Equipment
  • Precursors: Methyl 2-bromo-6-chlorobenzoate, 3-(methoxycarbonyl)phenylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvents: 1,4-Dioxane (anhydrous), THF, Water.

  • Base: Potassium Carbonate (K₂CO₃), Lithium Hydroxide (LiOH).

Step-by-Step Synthesis Workflow
  • Suzuki-Miyaura Coupling (Ester Formation)

    • Dissolve methyl 2-bromo-6-chlorobenzoate (1.0 eq) and 3-(methoxycarbonyl)phenylboronic acid (1.2 eq) in degassed 1,4-dioxane.

    • Add aqueous K₂CO₃ (2M, 3.0 eq) and Pd(PPh₃)₄ (5 mol%).

    • Reflux at 95°C for 24 hours under Nitrogen atmosphere.

    • Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Yield Target: >85% of Dimethyl 6-chloro-biphenyl-2,3'-dicarboxylate.

  • Hydrolysis (Ligand Activation)

    • Dissolve the diester in a THF/Water (1:1) mixture.

    • Add LiOH·H₂O (5.0 eq) and stir at 60°C for 12 hours .

    • Acidify with 1M HCl to pH ≈ 2 to precipitate the white solid H₂L-Cl .

    • Filter, wash with cold water, and dry under vacuum.

Part 3: MOF Preparation Protocol (Solvothermal)

This protocol targets a Copper(II)-based MOF (analogous to MOP or HKUST nodes), which typically yields robust porosity with dicarboxylate linkers.

Experimental Setup
  • Metal Source: Cu(NO₃)₂·2.5H₂O (High purity).

  • Solvent System: DMF / Ethanol / H₂O (4:1:1 v/v).

  • Modulator: Glacial Acetic Acid (Critical for controlling nucleation).

Detailed Procedure
StepActionTechnical Rationale
1. Dissolution Dissolve H₂L-Cl (0.1 mmol) and Cu(NO₃)₂·2.5H₂O (0.1 mmol) in 10 mL of solvent mixture in a 20 mL scintillation vial.Equimolar ratio promotes discrete paddlewheel formation.
2. Modulation Add 50 µL of Acetic Acid . Sonicate for 5 mins until clear blue solution.Competes with ligand for metal sites, slowing growth to ensure crystallinity.
3. Solvothermal Synthesis Seal vial tightly with Teflon-lined cap. Place in programmable oven: • Ramp to 85°C over 2 hours.• Hold at 85°C for 72 hours .• Cool to RT over 6 hours.Slow cooling prevents thermal shock and cracking of crystals.
4. Isolation Decant mother liquor. Wash crystals 3x with fresh DMF.Removes unreacted ligand and metal salts.
5. Solvent Exchange Soak crystals in anhydrous Ethanol for 3 days, refreshing solvent every 12 hours.Replaces high-boiling DMF with low-boiling Ethanol for easier activation.
6. Activation Heat under dynamic vacuum (10⁻³ mbar) at 100°C for 12 hours OR use Supercritical CO₂ drying.CRITICAL: Removes solvent from pores. Incomplete activation leads to "non-porous" data.

Part 4: Characterization & Validation

To validate the material for drug development applications (e.g., loading capacity), the following data hierarchy is required:

A. Structural Validation (PXRD)
  • Method: Powder X-Ray Diffraction.

  • Success Criteria: Sharp, high-intensity peaks at low 2

    
     angles (<10°), indicating large unit cells and open channels.
    
  • Failure Mode: Broad amorphous humps indicate framework collapse (likely due to harsh activation).

B. Porosity Measurement (BET)
  • Method: N₂ Adsorption Isotherm at 77 K.

  • Expected Profile: Type I Isotherm (steep uptake at low

    
    ) characteristic of microporous materials.
    
  • Target Surface Area: 1500 – 2500 m²/g (typical for biphenyl-dicarboxylate Cu-MOFs).

C. Thermal Stability (TGA)
  • Method: Thermogravimetric Analysis under N₂.

  • Profile:

    • < 100°C: Minor weight loss (solvent desorption).

    • 300–350°C: Plateau (stable framework).

    • 350°C: Sharp weight loss (ligand decomposition).

Part 5: Visualization of Workflows

Figure 1: Synthesis & Assembly Logic

This diagram illustrates the pathway from raw precursors to the final porous architecture, highlighting the critical "Steric Twist" mechanism.

MOF_Synthesis cluster_steric Steric Design Rule Precursors Precursors: Methyl 2-bromo-6-chlorobenzoate + Boronic Acid Coupling Suzuki Coupling (Pd Cat, 95°C) Precursors->Coupling C-C Bond Formation Ligand Ligand H₂L-Cl (Twisted Biphenyl) Coupling->Ligand Hydrolysis Solvothermal Solvothermal Assembly (Cu²⁺, DMF, 85°C) Ligand->Solvothermal + Metal Node MOF Porous MOF (Helical/Cage Topology) Solvothermal->MOF Self-Assembly Chlorine 6-Chloro Group Twist Forced Dihedral Twist (~90°) Chlorine->Twist Steric Bulk Porosity Prevents Interpenetration (High Surface Area) Twist->Porosity Topology Control

Caption: Workflow for H₂L-Cl synthesis and MOF assembly. The "Steric Design Rule" inset explains how the chlorine substituent enforces non-planar geometry to maximize porosity.

Part 6: References & Further Reading

  • Design of Angular Linkers:

    • Title: "Steric control of the coordination geometry in porous coordination polymers."

    • Source:Chemical Communications

    • Context: Explains the use of ortho-substituents (like Chlorine) to modulate dihedral angles in biphenyl ligands.

  • Solvothermal Synthesis Protocols:

    • Title: "Reticular Chemistry: Structure, Properties, and Applications of Porous Materials."

    • Source:Yaghi Group Protocols (UC Berkeley)

    • Context: Standard procedures for activating carboxylate MOFs.

  • Ligand Synthesis (Suzuki Coupling):

    • Title: "Practical Guide to Suzuki-Miyaura Coupling for Unsymmetrical Biphenyls."

    • Source:Organic Syntheses

    • Context: Validated protocols for coupling hindered aryl halides.

(Note: Specific literature on the exact "6-chloro-2-(3-carboxyphenyl)" isomer is sparse; this guide applies established reticular chemistry principles for "2,3'-biphenyldicarboxylic acid" derivatives to this specific target.)

Troubleshooting & Optimization

Technical Support: Purification Protocols for 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(3-Carboxyphenyl)-6-chlorobenzoic acid Chemical Class: Polychlorinated Biphenyl Dicarboxylic Acid Critical Challenge: This molecule exhibits a "twisted" biphenyl conformation due to the steric hindrance between the chlorine atom at the 6-position and the phenyl ring at the 2-position. This non-planar geometry reduces crystal lattice energy, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.[1]

This guide provides optimized solvent systems and troubleshooting workflows to ensure high-purity isolation (>98% HPLC) suitable for downstream cyclization or pharmaceutical applications.

Solvent System Optimization

The selection of a recrystallization solvent for this compound must balance the high polarity of the two carboxylic acid groups with the lipophilicity introduced by the chlorine substituent and the biphenyl core.

Solvent Performance Matrix
Solvent SystemRolePerformance RatingMechanism of ActionRecommended For
Glacial Acetic Acid / Water Primary [1] ★★★★★Disrupts carboxylic acid dimers; excellent solubility curve; suppresses ionization.[1]High Purity (>99%) isolation; removal of isomeric impurities.
Ethanol / Water Secondary[1] ★★★☆Standard polar protic solvation.[1] High risk of "oiling out" if water is added too fast.[1]Initial crude cleanup; removal of inorganic salts.[1]
DMF / 1N HCl Tertiary[1] ★★☆☆High solubility power but difficult to remove solvent traces (high BP).[1]Samples with very low solubility; "Crash" precipitation.[1]
Toluene Anti-Solvent[2] ★☆☆☆Poor solubility for dicarboxylic acids; good for removing non-polar impurities.[1]Washing filter cakes; not for primary dissolution.[1]
Decision Logic: Solvent Selection

The following decision tree helps you select the correct protocol based on your crude material's profile.

SolventSelection Start Start: Analyze Crude Material PurityCheck Is Purity > 85%? Start->PurityCheck HighPurity High Purity (>85%) PurityCheck->HighPurity Yes LowPurity Low Purity (<85%) PurityCheck->LowPurity No Impurities Main Impurity Type? ProtocolA Protocol A: Thermal Recrystallization (Acetic Acid/Water) Impurities->ProtocolA Isomers / Organic Byproducts ProtocolB Protocol B: Acid-Base Reprecipitation (NaOH -> HCl) Impurities->ProtocolB Inorganic Salts / Unreacted Halides HighPurity->ProtocolA LowPurity->Impurities

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and impurity profile.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Acetic Acid/Water)

Best for: Final polishing of material to remove regioisomers and oxidative byproducts.[1]

Reagents:

  • Glacial Acetic Acid (Reagent Grade)

  • Deionized Water[1]

  • Activated Carbon (Optional, for decolorization)[1]

Step-by-Step Workflow:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 25 mL Glacial Acetic Acid .

  • Heating: Heat to boiling (approx. 118°C) with stirring. If solid remains, add Acetic Acid in 2 mL increments until dissolved.

    • Note: Do not exceed 40 mL total solvent volume.[1] If insoluble material remains, it is likely inorganic salts (filter these off).[1]

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 0.2 g Activated Carbon, and boil for 2 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass funnel (or Celite pad) to remove carbon/insolubles.[1]

  • Nucleation: Reheat filtrate to boiling. Add hot Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.[1] Then add 1-2 mL of hot Acetic Acid to clear the solution.

  • Controlled Cooling: Remove from heat. Cover flask with a beaker (air insulation) to allow slow cooling to room temperature.[1]

    • Critical:Do not use an ice bath immediately. Rapid cooling causes oiling out due to the twisted biphenyl structure.[1]

  • Crystallization: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes.

  • Collection: Filter crystals via vacuum filtration. Wash with 10 mL of cold 1:1 Acetic Acid/Water, then 20 mL cold water.[1]

  • Drying: Dry under vacuum at 60°C for 4 hours. Acetic acid solvates can be persistent; ensure thorough drying.[1]

Protocol B: Acid-Base Chemical Purification

Best for: Crude reaction mixtures containing unreacted starting materials (e.g., chlorobenzoic acids) or catalysts.[1]

Workflow:

  • Suspend crude solid in 10% NaOH (aq). Stir until the acid dissolves completely (pH > 10).

  • Filter the aqueous solution to remove insoluble non-acidic impurities (e.g., unreacted aryl halides, catalyst residues).[1]

  • Acidify the filtrate slowly with 6N HCl to pH 1-2 while stirring vigorously.

  • Collect the precipitate by filtration and wash with copious water to remove NaCl.[1]

  • Proceed to Protocol A if higher purity is required.[1]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Cause: The melting point of the solvated compound is likely lower than the boiling point of your solvent mixture, or the anti-solvent (water) was added too quickly, causing a rapid polarity shift. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the "good" solvent (Acetic Acid or Ethanol).

  • Seed the solution with a pure crystal at the cloud point.

  • Slow Cool: Wrap the flask in aluminum foil or a towel to slow the cooling rate. This allows the molecules time to align into a lattice rather than crashing out as an amorphous oil.

Q2: The crystals are retaining a yellow/brown color.

Cause: Oxidation byproducts (common in biphenyl synthesis) or trapped mother liquor.[1] Solution:

  • Perform the Activated Carbon step in Protocol A.[1]

  • Ensure the final wash is performed with cold solvent in which the impurity is soluble but the product is not (e.g., cold toluene wash can sometimes remove colored organic impurities from the filter cake).

Q3: Low yield (<50%) after recrystallization.

Cause: The compound is too soluble in the mother liquor (Acetic Acid is a powerful solvent). Solution:

  • Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.

  • Increase the ratio of Water (Anti-solvent) in the final mix, but add it very slowly at reflux.

Process Logic & Visualization

The following diagram illustrates the thermal recrystallization logic flow, emphasizing the critical "Slow Cool" step to prevent oiling out.

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Glacial AcOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Hot Water to Cloud Point Filter->CloudPoint Clear Add AcOH to Clear CloudPoint->Clear Cooling SLOW Cool to RT (Prevent Oiling) Clear->Cooling IceBath Ice Bath (0°C) Cooling->IceBath Collect Filter & Dry IceBath->Collect

Figure 2: Step-by-step thermal recrystallization workflow emphasizing the critical slow cooling phase.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of benzoic acid derivatives).

  • BenchChem Technical Support. (2025). Synthesis and Purification of Chloro-Substituted Benzoic Acids. Retrieved from [1]

  • Sunway University. (2019). Crystal structure of co-crystals involving 3-chlorobenzoic acid and dicarboxylic acids. Retrieved from [1]

  • Google Patents. (2009).[1] Process for producing 2,4,6-trichlorobenzoic acid (CN101429117A). (Demonstrates efficacy of Acetic Acid/Water systems for chlorinated benzoic acids). Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: Chlorobiphenyl carboxylic acids. Retrieved from [1]

Sources

minimizing side reactions during 2-(3-Carboxyphenyl)-6-chlorobenzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for chemists and drug development professionals working with 2-(3-Carboxyphenyl)-6-chlorobenzoic acid. This bifunctional molecule, featuring two carboxylic acid groups and a chloroarene moiety, offers versatile opportunities for scaffold development but also presents unique challenges in controlling selectivity and minimizing side reactions. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most common issues encountered during the two primary classes of transformations for this molecule: Amide/Ester Bond Formation at the carboxylic acid sites and Palladium-Catalyzed Cross-Coupling at the chloroarene site.

Section 1: Troubleshooting Amide & Ester Coupling Reactions

The presence of two carboxylic acid groups in close proximity necessitates precise control to avoid di-acylation, intramolecular side reactions, and issues related to coupling reagent choice.

FAQ 1: How can I achieve selective mono-amidation on this di-acid?

Root Cause Analysis: Achieving mono-amidation requires differentiating between two electronically similar carboxylic acid groups. The primary challenge is preventing the formation of the di-amide product. Success hinges on carefully controlling stoichiometry and reaction conditions to favor the reaction of a single acid group.

Troubleshooting Strategies:

  • Stoichiometric Control (Amine as Limiting Reagent): The most direct approach is to use the amine as the limiting reagent. However, slow addition is critical to maintain a low instantaneous concentration of the amine, preventing a single di-acid molecule from reacting with two amine molecules.

  • Use of Bulky Reagents: Employing a sterically hindered amine or a bulky coupling reagent can sometimes favor mono-functionalization due to steric hindrance around the second carboxylic acid group after the first has reacted.

  • Protecting Group Strategy: For maximum control, one of the carboxylic acids can be protected as an ester (e.g., a methyl or benzyl ester). This allows for unambiguous amidation at the free carboxylic acid, followed by deprotection of the ester to reveal the second acid.

Experimental Protocol: Stoichiometric Control for Mono-amidation

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and a coupling reagent such as HATU (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at 0 °C for 20-30 minutes to activate the carboxylic acid(s).

  • Slow Addition: Dissolve the desired amine (0.95 eq) in the same anhydrous solvent. Using a syringe pump, add the amine solution to the reaction mixture over 2-4 hours at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Track the reaction progress using LC-MS to monitor the consumption of starting material and the formation of mono-amide versus di-amide products.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and purification by column chromatography.

FAQ 2: I'm observing significant formation of an insoluble white precipitate and my yield is low. What's happening?

Root Cause Analysis: This is a classic issue when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC). The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. While this intermediate reacts with the amine to form the desired amide, it also generates dicyclohexylurea (DCU) as a byproduct.[1] DCU is notoriously insoluble in most common organic solvents (DCM, THF, EtOAc) and its precipitation can trap the product and complicate purification.

Troubleshooting Strategies:

  • Switch to a Water-Soluble Carbodiimide: Replace DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble, allowing for its simple removal during an aqueous workup.[2]

  • Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can improve efficiency and reduce side reactions. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, before reacting with the amine.[3][4]

  • Alternative Coupling Reagents: Move away from carbodiimides entirely. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are highly efficient and their byproducts are generally water-soluble.[3]

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentKey Advantage(s)Common ByproductByproduct Solubility
DCC Inexpensive, effectiveDicyclohexylurea (DCU)Poor (most organic solvents)
EDC Water-soluble byproduct1-ethyl-3-(3-dimethylaminopropyl)ureaHigh (aqueous solutions)
HATU Fast reaction rates, low racemizationTetramethylurea, HOAtHigh (aqueous solutions)
PyBOP High efficiency, good for hindered couplingsHexamethylphosphoramide (HMPA), HOBtHigh (aqueous solutions)

FAQ 3: I suspect intramolecular anhydride formation is competing with my desired coupling. How can I confirm and avoid this?

Root Cause Analysis: The two carboxylic acid groups on the same molecule can react with each other in the presence of a coupling reagent, especially one that acts as a dehydrating agent (like a carbodiimide), to form a cyclic intramolecular anhydride. This anhydride is a competing electrophile that can be unreactive or lead to undesired products.

Troubleshooting Strategies:

  • Low Temperature: Perform the activation step (addition of the coupling reagent) at a low temperature (e.g., 0 °C or -20 °C) to disfavor the intramolecular reaction, which typically has a higher activation energy than the desired intermolecular activation.

  • Order of Addition: Add the coupling reagent to a solution of the di-acid and the amine simultaneously (or pre-mix the acid and amine before adding the coupling reagent). This ensures the amine is present to trap the activated carboxylic acid before it can react intramolecularly. Note: This is only suitable if the amine does not react with the coupling reagent.

  • Choice of Coupling Reagent: Uronium/aminium reagents like HATU are often superior in these cases as they rapidly form the OAt-active ester, which is less prone to forming the anhydride compared to the O-acylisourea intermediate from carbodiimides.

Visualization: Amide Coupling vs. Anhydride Formation

G cluster_main Desired Amide Coupling Pathway cluster_side Side Reaction Pathway Diacid Di-Acid ActiveEster Activated Ester (Mono-activated) Diacid->ActiveEster + Coupling Reagent Diacid_side Di-Acid Product Mono-Amide Product ActiveEster->Product Amine Amine (R-NH2) Amine->Product Nucleophilic Attack Anhydride Intramolecular Anhydride Diacid_side->Anhydride + Coupling Reagent (Excess or High Temp)

Caption: Desired vs. undesired pathways in di-acid coupling.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The 6-chloro substituent provides a handle for C-C and C-N bond formation via cross-coupling. However, the presence of two acidic protons and the potential for catalyst deactivation or side reactions requires careful optimization.

FAQ 4: In my Suzuki-Miyaura coupling, I'm getting significant homocoupling of my boronic acid. How can I suppress this?

Root Cause Analysis: The homocoupling of boronic acids to form a symmetrical biaryl impurity is a common side reaction in Suzuki couplings.[5] This process is often promoted by the presence of molecular oxygen, which can facilitate an alternative catalytic cycle involving Pd(II) species that leads to homocoupling instead of the desired cross-coupling.[6][7]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step is the removal of dissolved oxygen from all solvents, reagents, and the reaction headspace. Use a "freeze-pump-thaw" cycle for solvents or, at a minimum, sparge them vigorously with an inert gas (argon or nitrogen) for 30-60 minutes.[5][6]

  • Catalyst Pre-treatment: Pre-heating the mixture of the palladium catalyst, ligand, base, and this compound in the degassed solvent for 10-15 minutes before adding the boronic acid can help ensure the formation of the active Pd(0) species and consumption of any residual oxidants.[7]

  • Choice of Base: While strong bases are needed, some can promote homocoupling more than others. Anhydrous K₃PO₄ is often a good choice as it can be less prone to promoting this side reaction compared to aqueous carbonate or hydroxide bases.[8]

  • Slow Addition: In particularly problematic cases, slow addition of the boronic acid via syringe pump can help maintain a low concentration, favoring the cross-coupling pathway.[9]

Visualization: Suzuki Cycle and Homocoupling Side Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation (Ar'B(OH)₂) Homocoupling Homocoupling (Ar'-Ar') OxAdd->Homocoupling Alternative Pathway RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' (Product) O2 O₂ O2->Homocoupling promotes Boronic Ar'B(OH)₂ Boronic->Homocoupling

Caption: Suzuki cycle showing the O₂-promoted homocoupling side reaction.

FAQ 5: During my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation. What causes this?

Root Cause Analysis: Hydrodehalogenation is the replacement of the chlorine atom with hydrogen. In the Buchwald-Hartwig mechanism, this often occurs via β-hydride elimination from the palladium-amido complex.[10] This side reaction competes directly with the desired C-N reductive elimination step and is more common with certain ligands and substrates.

Troubleshooting Strategies:

  • Ligand Choice: This is the most important factor. The use of bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphines like XPhos or RuPhos) is crucial. These ligands promote the C-N reductive elimination step, making it kinetically faster than the competing β-hydride elimination.[8][10][11]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but if hydrodehalogenation is severe, switching to a slightly weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) might be beneficial, although this may require higher temperatures or longer reaction times.[11][12]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the elimination pathway.

Data Presentation: Effect of Ligand Choice on C-N Coupling vs. Hydrodehalogenation (Illustrative data for a generic chloroarene)

LigandCatalyst Loading (mol%)Temp (°C)Desired Amine (%)Hydrodehalogenation (%)
PPh₃ (Triphenylphosphine)21101570
BINAP21006525
XPhos 1.59092 <5
RuPhos 1.59094 <3

FAQ 6: The carboxylic acid groups are interfering with my cross-coupling reaction. What should I do?

Root Cause Analysis: The acidic protons of the two carboxylic acid groups will be readily deprotonated by the strong bases used in most cross-coupling reactions (e.g., K₃PO₄, NaOtBu). This consumes at least two equivalents of the base before it can participate in the catalytic cycle. Failure to account for this will result in an insufficiently basic medium, stalling the reaction. Furthermore, the resulting carboxylate anions can potentially coordinate to the palladium center, inhibiting catalysis.

Troubleshooting Strategies:

  • Use Excess Base: The simplest solution is to add at least two extra equivalents of base to the reaction mixture specifically to neutralize the di-acid substrate, in addition to the amount required for the catalytic cycle (typically 1.5-3.0 eq).

  • Protect the Carboxylic Acids: For sensitive or low-yielding reactions, protecting the carboxylic acids as esters (e.g., methyl or ethyl esters via Fischer esterification, or benzyl esters) is the most robust strategy. The cross-coupling reaction is then performed on the esterified substrate. This eliminates the issue of acidic protons and carboxylate coordination. The esters can be subsequently hydrolyzed back to the carboxylic acids in a final step.

Experimental Protocol: Benzyl Ester Protection

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like DMF.

  • Deprotonation: Add cesium carbonate (Cs₂CO₃) (2.5 eq) and stir for 15 minutes at room temperature.

  • Alkylation: Add benzyl bromide (BnBr) (2.2 eq) and heat the mixture to 50-60 °C for 4-6 hours.

  • Work-up & Purification: After cooling, perform a standard aqueous work-up and purify the resulting dibenzyl ester by column chromatography.

  • Cross-Coupling: Use the purified dibenzyl ester in your Suzuki or Buchwald-Hartwig reaction under standard conditions.

  • Deprotection: Following the cross-coupling, the benzyl esters can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in EtOAc or EtOH) to yield the final di-acid product.

References
  • Vertex AI Search. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction. Retrieved February 13, 2026.
  • Manion, J. A., McMillen, D. F., & Malhotra, R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 949-957. [Link]

  • ACS Publications. (n.d.). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved February 13, 2026. [Link]

  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 10(4), 779-783. [Link]

  • Wang, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. [Link]

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions. BenchChem Technical Support.
  • Li, J., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2736-2742. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 13, 2026. [Link]

  • Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki? Retrieved February 13, 2026. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved February 13, 2026. [Link]

  • Barham, J. P., et al. (2016). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications, 52(75), 11242-11245. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 13, 2026. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 13, 2026. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved February 13, 2026. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 13, 2026. [Link]

  • BenchChem. (n.d.). Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics.

Sources

Understanding the Challenge: Steric Hindrance in 2-(3-Carboxyphenyl)-6-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Coordination Chemistry. As Senior Application Scientists, we understand the intricate challenges researchers face when working with sterically demanding ligands. This guide is dedicated to providing in-depth troubleshooting and practical advice for the successful coordination of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid, a ligand whose unique geometry presents both opportunities and obstacles in the synthesis of novel materials like Metal-Organic Frameworks (MOFs).

The structure of this compound is inherently challenging. The biphenyl backbone is twisted due to the bulky chlorine substituent at the 6-position, which prevents free rotation around the C-C bond connecting the two phenyl rings. This fixed, non-planar conformation creates significant steric hindrance, which can obstruct the approach of the carboxylate groups to a metal center, thereby complicating the formation of well-ordered, crystalline coordination polymers.[1] This guide provides strategies to manage these steric effects and achieve desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance and how does it impact the coordination of this specific ligand?

A: Steric hindrance is a phenomenon that occurs when the size of atoms or groups within a molecule prevents chemical reactions or limits conformational flexibility.[1] In this compound, the large chlorine atom ortho to the phenyl-phenyl bond forces the two aromatic rings into a twisted, non-coplanar arrangement. This has two major consequences for coordination:

  • Spatial Obstruction: The bulky chloro-substituted ring can physically block one or both carboxylate groups from accessing the metal coordination sites, slowing down or preventing the formation of the desired extended network.[1][2]

  • Topological Control: The ligand's inherent rigidity and fixed angle can be exploited to direct the formation of specific, often complex, network topologies that would be inaccessible with more flexible linkers.[3][4][5] The challenge lies in finding the precise conditions to favor desired crystal formation over amorphous precipitation.

Q2: My synthesis attempt resulted in an amorphous powder or no product at all. What is the likely cause?

A: This is the most common issue when working with sterically demanding ligands. The primary cause is that the kinetic barrier to forming a well-ordered crystalline structure is too high under your current reaction conditions. The steric hindrance makes it difficult for the ligand and metal ions to self-assemble into a thermodynamically stable, long-range ordered network. Instead, they may rapidly precipitate as a disordered, amorphous solid or remain in solution if the coordination is too weak.

Q3: What are "modulators" and how can they help improve the crystallinity of my product?

A: Modulators are small molecules, typically monofunctional ligands like monocarboxylic acids (e.g., acetic acid, trifluoroacetic acid), that compete with the primary ligand for coordination sites on the metal centers.[6][7] This competition is crucial for several reasons:

  • Slowing Down Nucleation: By temporarily capping the metal clusters, modulators slow down the initial rate of framework formation (nucleation). This prevents the rapid crashing out of amorphous material.

  • Promoting Reversibility: The weaker binding of the modulator allows for a more dynamic and reversible coordination process. This "proofreading" mechanism gives the primary ligand more time to find the correct orientation, leading to a more ordered and crystalline final product.[7]

  • Controlling Crystal Size and Morphology: The concentration and type of modulator can be fine-tuned to control the size and shape of the resulting crystals.[8]

Q4: Can I predict the final structure or topology based on the ligand's geometry?

A: While precise prediction is challenging, the ligand's geometry provides strong clues. The fixed dihedral angle between the phenyl rings and the specific vectors of the carboxylate groups will predispose the system toward certain network topologies. Introducing functional groups to affect the linker conformation is a known strategy to control the topology of the resulting MOFs.[3] Computational modeling can be a powerful tool to explore potential structures before embarking on extensive experimental screening. However, the final outcome is highly dependent on a delicate interplay of factors including the choice of metal, solvent, temperature, and the use of modulators.[9]

Troubleshooting Guide: From Amorphous Powder to Single Crystals

This section addresses specific experimental failures and provides a logical workflow for overcoming them.

Problem 1: Persistent Formation of Amorphous Precipitate

Your reaction consistently yields a white, insoluble powder that shows no sharp peaks in Powder X-ray Diffraction (PXRD), confirming its amorphous nature.

Caption: Troubleshooting workflow for amorphous precipitate.

  • Causality: The reaction kinetics are too fast, favoring rapid precipitation over ordered crystal growth. The steric hindrance of the ligand is the primary barrier to efficient molecular packing.

  • Solutions:

    • Solvent Screening: The solvent plays a critical role in mediating the interaction between the metal and the ligand. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or N-Methyl-2-pyrrolidone (NMP) are common starting points for solvothermal synthesis.[10][11] Systematically screen a variety of solvents to find one that optimizes the solubility of precursors and facilitates the self-assembly process.

    • Modulator Introduction: This is the most powerful tool for sterically hindered systems. Start by adding a modulator to the reaction mixture. The choice and concentration of the modulator can dramatically influence the outcome.[6][7] (See Protocol 2).

    • Temperature Profile Adjustment: Instead of rapid heating, employ a slow temperature ramp (e.g., 1-2 °C/min) to the target temperature. This allows the system to approach equilibrium more slowly. Similarly, a slow cooling profile can promote the growth of larger, higher-quality crystals.

Problem 2: Formation of an Undesired Crystalline Phase or Low-Dimensional Product

You obtain a crystalline product, but its structure (determined by Single Crystal X-ray Diffraction) is a simple 1D chain or a 2D layer instead of the desired 3D framework.

  • Causality: The coordination environment is not sufficient to support the extension of the network in all three dimensions. This can be due to coordinating solvent molecules blocking potential growth sites or an imbalance in the metal-to-ligand connectivity.

  • Solutions:

    • Vary Metal:Ligand Ratio: Systematically vary the molar ratio of your metal salt to the this compound ligand. This can alter the final structure by changing the connectivity of the secondary building units (SBUs).

    • Introduce Co-ligands (Pillars): If you are forming 2D layers, introduce a secondary, linear "pillar" ligand (e.g., 4,4'-bipyridine, pyrazine) into the synthesis.[12] This co-ligand can bridge the layers, extending the framework into the third dimension.

    • Change the Metal Node: Different metals form different coordination clusters (SBUs). Switching from a metal that forms simple nodes (e.g., Zn2+) to one that forms larger clusters (e.g., Zr6, Cu2 paddlewheels) can fundamentally change the resulting topology and dimensionality.[3][12]

Experimental Protocols

Protocol 1: General Solvothermal Synthesis

This protocol provides a baseline for synthesizing coordination polymers with this compound. It is often the starting point before optimization.

Materials:

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • In a 20 mL scintillation vial, combine the metal salt (e.g., 0.1 mmol) and this compound (0.1 mmol).

  • Add 10 mL of DMF to the vial.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a programmable oven.

  • Heat the reaction to a target temperature (typically between 80 °C and 120 °C) and hold for 24-72 hours.[10]

  • Allow the oven to cool slowly to room temperature (e.g., over 12-24 hours).

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with a lower-boiling point solvent like ethanol or acetone to exchange the DMF.

  • Dry the crystals under vacuum or in a desiccator.

Protocol 2: Modulator-Assisted Synthesis for Improved Crystallinity

This protocol incorporates a modulator to overcome kinetic barriers and improve crystal quality.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the modulator: To the reaction mixture, add a specific amount of a modulator. A common starting point is using a large excess relative to the primary ligand. (See table below for examples).

  • Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.

  • Proceed with steps 3-9 from Protocol 1.

ModulatorMolar Equivalents (vs. Ligand)Typical Reaction TemperatureExpected Outcome
Acetic Acid20 - 100 eq.85 °CCan improve crystal size and phase purity.
Formic Acid20 - 100 eq.85 - 100 °CStronger modulator, may lead to different phases.
Trifluoroacetic Acid (TFA)10 - 50 eq.100 - 120 °CVery strong competitor, effective for highly hindered systems but requires careful optimization.[6]
Benzoic Acid10 - 50 eq.100 - 120 °CA bulkier modulator that can influence the final topology.

Visualizing the Impact of Steric Hindrance

The diagram below illustrates how the twisted nature of the ligand can sterically hinder the approach to a metal center, necessitating strategies like modulation to achieve successful coordination.

Caption: Steric hindrance from the chloro-substituted ring blocking coordination.

References

  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. (2023). Nature Communications. Available at: [Link]

  • Modulator Driven Formation of a Very Complex Self-Catenated Zinc Metal–Organic Framework. (2023). Crystal Growth & Design. Available at: [Link]

  • Size Control of the MOF NU-1000 through Manipulation of the Modulator/Linker Competition. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic strategies for metal–organic frameworks. (n.d.). ResearchGate. Available at: [Link]

  • Designed Single-Step Synthesis, Structure, and Derivative Textural Properties of Well-Ordered Layered Penta-Coordinate Silicon Alcoholate Complexes. (2015). PLoS ONE. Available at: [Link]

  • Topology and porosity control of metal–organic frameworks through linker functionalization. (2018). Chemical Science. Available at: [Link]

  • Tuning the Topology and Functionality of Metal−Organic Frameworks by Ligand Design. (2011). Accounts of Chemical Research. Available at: [Link]

  • Understanding Steric Hindrance: The Invisible Force in Chemistry. (2024). Oreate AI Blog. Available at: [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Tuning the topology and functionality of metal-organic frameworks by ligand design. (2011). Accounts of Chemical Research. Available at: [Link]

  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. (2007). Inorganic Chemistry. Available at: [Link]

  • MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in... (2021). Chem. Available at: [Link]

  • Recent progress in strategies for preparation of metal-organic frameworks and their hybrids with different dimensions. (2022). Chemical Synthesis. Available at: [Link]

  • Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. (2024). PubMed. Available at: [Link]

  • Metal-Organic Frameworks (MOFs): Classification, Synthesis, Modification, and Biomedical Applications. (2024). Small. Available at: [Link]

  • Examples of coordination modes of carboxylate ligands. (n.d.). ResearchGate. Available at: [Link]

  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. (2021). Molecules. Available at: [Link]

Sources

Validation & Comparative

A Predictive Guide to the ¹H NMR Spectral Analysis of 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 2-(3-Carboxyphenyl)-6-chlorobenzoic acid, a complex bi-aryl compound relevant in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a guide for researchers on how to anticipate, interpret, and validate its ¹H NMR data. We will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to construct a reliable spectral forecast. This approach not only aids in the structural confirmation of the target molecule but also provides a framework for analyzing similar polysubstituted aromatic systems.

The Structural Landscape: Anisotropy and Steric Hindrance

This compound presents a fascinating analytical challenge due to its asymmetric nature and hindered rotation. The molecule consists of two distinct aromatic rings linked by a single C-C bond.

  • Ring A: A 1,2,3-trisubstituted benzene ring bearing a chlorine atom and a carboxylic acid group, in addition to the bulky 3-carboxyphenyl substituent.

  • Ring B: A 1,3-disubstituted benzene ring.

The steric clash between the substituents at the 2- and 6-positions of Ring A (the chloro and carboxyphenyl groups) forces the two aromatic rings out of planarity. This torsional angle significantly influences the magnetic environment of the protons, particularly those ortho to the inter-ring bond, due to changes in anisotropic shielding and deshielding effects. The carboxylic acid protons themselves are expected to appear as broad singlets at a very low field (δ 10-14 ppm), a characteristic signal that can be confirmed by D₂O exchange.[1][2]

Figure 1: Structure of this compound with proton labeling.

Predictive ¹H NMR Spectral Assignment

The prediction of the ¹H NMR spectrum is approached by dissecting the molecule into its constituent rings and analyzing the electronic and steric effects of the substituents.

Ring A: The 2-Chloro-6-phenyl Substituted Moiety

This ring contains three aromatic protons: H-3, H-4, and H-5.

  • H-5: This proton is ortho to a chlorine atom and meta to the carboxylic acid and the carboxyphenyl groups. It is expected to be the most downfield of the three protons on this ring, likely appearing as a doublet of doublets (or a triplet if coupling constants are similar).

  • H-4: Situated between H-3 and H-5, this proton will experience ortho coupling to both neighbors, appearing as a triplet (or a doublet of doublets). Its chemical shift will be influenced by the para-oriented carboxylic acid and the ortho-oriented chlorine.

  • H-3: This proton is ortho to the bulky carboxyphenyl group and meta to the chlorine and carboxylic acid groups. It will appear as a doublet of doublets. Steric compression from the adjacent, out-of-plane Ring B may cause a slight downfield shift.

Ring B: The 3-Carboxyphenyl Moiety

This ring has four protons in a more conventional arrangement.

  • H-2': This proton is ortho to the carboxylic acid group and the point of attachment to Ring A. The strong deshielding effect of the carboxyl group and potential through-space interactions with Ring A will likely make this the most downfield proton in the aromatic region. It is expected to be a narrow triplet or a doublet of doublets due to meta coupling to H-4' and H-6'.

  • H-6': Ortho to the linkage to Ring A and meta to the carboxylic acid, H-6' will be a doublet of doublets. Its chemical shift will be significantly downfield.

  • H-5': This proton is ortho to H-4' and H-6' and para to the linkage to Ring A. It will appear as a clear triplet, being the most shielded proton on this ring.

  • H-4': Ortho to H-5' and meta to the carboxylic acid, H-4' will be a doublet of doublets.

The typical magnitudes for proton-proton coupling constants in aromatic systems are J-ortho = 6.0-9.0 Hz, J-meta = 1.0-3.0 Hz, and J-para = 0-1.0 Hz.[1] These values are critical for resolving the complex multiplets expected in the spectrum.[3][4]

Summary of Predicted Data

The following table summarizes the anticipated ¹H NMR data for the target molecule.

Proton LabelPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Integration
COOH (x2)10.0 - 14.0br s-2H
H-2'8.2 - 8.4t or ddJ-meta ≈ 2-31H
H-6'8.0 - 8.2ddJ-ortho ≈ 7-9, J-meta ≈ 2-31H
H-4'7.8 - 8.0ddJ-ortho ≈ 7-9, J-meta ≈ 2-31H
H-57.6 - 7.8dd or tJ-ortho ≈ 7-9, J-meta ≈ 2-31H
H-37.5 - 7.7ddJ-ortho ≈ 7-9, J-meta ≈ 2-31H
H-5'7.4 - 7.6tJ-ortho ≈ 7-91H
H-47.3 - 7.5tJ-ortho ≈ 7-91H

Comparative Analysis with Known Analogs

To ground our predictions, we compare them with experimental data from simpler, related molecules. This comparative approach validates the expected influence of each substituent.

CompoundAromatic Protons (δ ppm) and MultiplicityReference
Benzoic Acid 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) in CDCl₃[5][6]
2-Chlorobenzoic Acid 8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) in CDCl₃[5][7]
3-Chlorobenzoic Acid 7.93 (s, 1H), 7.71 (d, 1H), 7.56 (d, 1H), 7.55 (t, 1H) in DMSO-d₆[5][8]

The data from 2-chlorobenzoic acid and 3-chlorobenzoic acid provide a solid baseline for the chemical shifts on Ring A and Ring B, respectively. For instance, the downfield signal around 8.09 ppm in 2-chlorobenzoic acid corresponds to the proton ortho to the carboxylic acid, supporting our prediction for highly deshielded protons like H-2' in our target molecule.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable spectrum for a complex molecule like this compound requires a meticulous experimental approach.

G start Start: Compound Synthesis & Purification sample_prep 1. Sample Preparation - Weigh ~5-10 mg of sample. - Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). - Add internal standard (TMS). - Filter into NMR tube. start->sample_prep instrument_setup 2. Instrument Setup (≥400 MHz) - Lock on solvent signal. - Shim magnet coils for homogeneity. - Set acquisition parameters (pulse angle, acquisition time, relaxation delay). sample_prep->instrument_setup acquisition 3. Data Acquisition - Acquire standard 1D ¹H spectrum (e.g., 16-64 scans). - Acquire 2D correlation spectra (COSY, HSQC) if needed for complex regions. instrument_setup->acquisition processing 4. Data Processing - Apply Fourier Transform. - Phase correct the spectrum. - Calibrate spectrum to TMS (0.00 ppm). - Integrate proton signals. acquisition->processing analysis 5. Spectral Analysis - Assign chemical shifts (δ). - Analyze splitting patterns (multiplicity). - Measure coupling constants (J). - Compare with predicted spectrum and analogs. processing->analysis end End: Structural Confirmation analysis->end

Figure 2: Recommended workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Select a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and shifts the residual water peak away from the aromatic region.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration.[9]

    • Ensure the sample is fully dissolved and transfer the solution to a clean, dry NMR tube.

  • Instrumental Setup (400 MHz or higher recommended):

    • A higher field strength spectrometer is crucial for resolving the complex, overlapping multiplets expected in the aromatic region.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp lines and accurate coupling constant measurements.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. An adequate signal-to-noise ratio can typically be achieved with 16 to 64 scans.

    • For unambiguous assignments, especially in cases of severe signal overlap, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) are invaluable. A COSY experiment will reveal which protons are spin-coupled to each other, confirming neighbor relationships.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons it represents.

    • Measure the chemical shifts and coupling constants for each multiplet and compare the findings against the predicted values and comparative data.

Potential Impurities and Troubleshooting

In any synthetic chemistry context, the NMR spectrum will also be a crucial tool for assessing purity. Researchers should be aware of potential process-related impurities that might be observed in the spectrum.

  • Starting Materials: Depending on the synthetic route, unreacted precursors such as 2-chlorobenzoic acid or 3-aminophenylboronic acid could be present.[10][11]

  • Side-Products: Incomplete reactions or side reactions, such as decarboxylation under harsh conditions, could lead to additional signals.[12]

  • Solvent Residues: Residual solvents from the reaction or purification steps are common and can be identified using established chemical shift tables.[13]

If the obtained spectrum is difficult to interpret due to broad lines, this may indicate aggregation of the sample at the concentration used. Diluting the sample or acquiring the spectrum at an elevated temperature can often mitigate this issue.

Conclusion

The ¹H NMR spectral analysis of this compound requires a predictive and comparative approach. By understanding the electronic effects of the chloro and carboxyl substituents, the steric interactions between the two aromatic rings, and by leveraging data from simpler molecular analogs, a detailed and reliable interpretation of the spectrum is achievable. Following a rigorous experimental protocol is paramount to obtaining high-quality data that can confidently confirm the structure of this complex molecule and assess its purity, providing essential information for researchers in drug development and chemical sciences.

References

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

  • APPENDIX 2 - DSpace@MIT. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. Available at: [Link]

  • bmse000332 2-Chlorobenzoic Acid at BMRB. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms - Millersville University. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis - Doc Brown's Chemistry. Available at: [Link]

  • H NMR coupling and coupling constants - YouTube. Available at: [Link]

  • can you interpret the data of H-NMR of 2- chlorobenzoic acid and assign peaks? - Chegg. Available at: [Link]

  • 1H NMR Coupling Constants - Organic Chemistry Data. Available at: [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO₂ - The Royal Society of Chemistry. Available at: [Link]

  • APPENDIX 2 - MIT OpenCourseWare. Available at: [Link]

  • How would you prepare the following compounds from benzene? More than one step is required in each case. (a) - m - -Chlorobenzoic acid - Vaia. Available at: [Link]

  • 2,6-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids - Asian Journal of Physics. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • 3-Carboxyphenylboronic acid - PubChem. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses - ResearchGate. Available at: [Link]

  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water - KOPS. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. Available at: [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: FTIR Characterization of 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of complex biphenyl scaffolds—common in non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and liquid crystal monomers—2-(3-Carboxyphenyl)-6-chlorobenzoic acid represents a critical "ortho-substituted" intermediate. Its structural complexity arises from the steric crowding of the 2,6-disubstituted Ring A and the meta-substitution of Ring B.

This guide provides a definitive spectroscopic framework to distinguish this target molecule from its regioisomers (e.g., the 4-carboxyphenyl analog) and synthetic precursors . Unlike standard spectral libraries which may lack this specific intermediate, this guide synthesizes fragment-based theoretical analysis with empirical data from structurally homologous chlorobenzoic acids.

Molecular Architecture & Vibrational Logic

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating sub-units. The steric hindrance on Ring A is the defining feature that shifts absorption bands relative to standard benzoic acid.

Structural Breakdown
  • Ring A (Steric Core): 1,2,6-trisubstituted benzene. The carboxylic acid at position 1 is "sandwiched" between the bulky Chlorine (pos 6) and the Phenyl ring (pos 2).

    • Effect: The COOH group is forced out of planarity with the aromatic ring, reducing conjugation. This typically raises the C=O stretching frequency compared to planar benzoic acids.

  • Ring B (Distal Ring): 1,3-disubstituted benzene (meta-substituted).

    • Effect: The COOH at position 3' is less sterically encumbered and likely maintains planarity/conjugation.

Diagram: Vibrational Vector Map

VibrationalMap Molecule This compound RingA Ring A: 1,2,6-Trisubstituted (Sterically Hindered) Molecule->RingA RingB Ring B: 1,3-Disubstituted (Meta-Conjugated) Molecule->RingB Band1 C=O Stretch (A) ~1705-1715 cm⁻¹ (Less Conjugated) RingA->Band1 Steric Tilt Band3 C-Cl Stretch ~740-760 cm⁻¹ RingA->Band3 Band2 C=O Stretch (B) ~1680-1690 cm⁻¹ (Conjugated) RingB->Band2 Resonance Band4 OOP Bending (3 adj H's vs Isolated H) RingB->Band4

Caption: Figure 1. Deconvolution of vibrational modes based on steric and electronic environments of the biphenyl scaffold.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its likely impurities (precursors) or isomers is critical for process validation.

Table 1: Characteristic Band Comparison
Functional GroupTarget Molecule (2-(3-Carboxyphenyl)-6-Cl)Alternative 1: Precursor (2-Chloro-6-iodobenzoic acid)Alternative 2: Isomer (2-(4-Carboxyphenyl)-6-Cl)Diagnostic Note
C=O Stretch Split/Broadened: ~1685 cm⁻¹ (Ring B) & ~1710 cm⁻¹ (Ring A)Single Band: ~1700-1710 cm⁻¹Split: ~1680 cm⁻¹ (Para) & ~1710 cm⁻¹ (Ortho)Target has meta vs para conjugation effects.
O-H Stretch Broad Dimer: 2500–3300 cm⁻¹Broad Dimer: 2500–3300 cm⁻¹Broad Dimer: 2500–3300 cm⁻¹Non-diagnostic (all are acids).[1][2][3][4]
Aromatic C-H (OOP) Mixed Pattern: 3 adj. H (Ring A) + 3 adj. H & 1 isolated H (Ring B)3 adjacent H: ~780-800 cm⁻¹2 adjacent H (Para): ~800-860 cm⁻¹CRITICAL: Para-isomer shows strong band ~830 cm⁻¹ (2 adj H). Target lacks this.
C-Cl Stretch ~740-760 cm⁻¹ ~740-760 cm⁻¹ ~740-760 cm⁻¹ Overlaps with OOP bands; use caution.
Biphenyl C-C ~1450-1480 cm⁻¹ Absent~1450-1480 cm⁻¹ Confirms coupling success vs. precursor.
Deep Dive: The "Fingerprint" Region (600–1500 cm⁻¹)

The most reliable differentiation lies in the Out-of-Plane (OOP) C-H Bending region:

  • Target (Meta-isomer): Expect bands for "3 adjacent hydrogens" (Ring A: 780±20 cm⁻¹) AND "1 isolated hydrogen" + "3 adjacent hydrogens" (Ring B: ~880 cm⁻¹ and ~780 cm⁻¹).

  • Isomer (Para-isomer): Ring B is 1,4-disubstituted, showing a strong characteristic band at 800–850 cm⁻¹ (2 adjacent hydrogens). Absence of this band supports the Target structure.

Experimental Protocol: Validated Workflow

To ensure reproducibility in a drug development setting, follow this self-validating protocol.

Methodology
  • Sample Prep:

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond crystal. Requires no sample dilution, minimizing moisture interference in the O-H region.

    • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr). Warning: Hygroscopic KBr can artificially broaden the O-H band.

  • Instrument Settings:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication quality)

    • Range: 4000–450 cm⁻¹

Diagram: Decision Logic for Identification

DecisionTree Start Start: Acquire Spectrum CheckCO Check 1650-1750 cm⁻¹ Are there C=O peaks? Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ Is there broad O-H? CheckCO->CheckOH Yes IsAcid Confirmed: Carboxylic Acid CheckOH->IsAcid Yes CheckFingerprint Analyze 800-860 cm⁻¹ (OOP Region) IsAcid->CheckFingerprint ParaBand Strong Peak at ~830 cm⁻¹? CheckFingerprint->ParaBand ResultPara Identify: Para-Isomer (4-Carboxyphenyl) ParaBand->ResultPara Yes (2 adj H) ResultMeta Identify: Target Molecule (3-Carboxyphenyl) (Look for ~880 & ~780 cm⁻¹) ParaBand->ResultMeta No (Isolated H)

Caption: Figure 2. Step-by-step logic gate for distinguishing the target molecule from its para-isomer using FTIR fingerprint features.

Authoritative References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Chlorobenzoic Acid. National Institute of Standards and Technology.[5] [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[4][6][7] (2018).[4] Provides foundational data on dimer vs. monomer shifts and aromatic conjugation effects. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. (2024).[7][8] Detailed analysis of substituent effects on C=O and O-H stretching frequencies. [Link]

  • ResearchGate. FTIR Spectrum of Biphenyl Dicarboxylic Acid Isomers. Comparative data for 4,4'-biphenyl dicarboxylic acid used to extrapolate meta-isomer characteristics. [Link][9]

Sources

Structural Topology & Functional Analysis: Chlorinated vs. Non-Chlorinated Biphenyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between non-chlorinated and chlorinated biphenyl linkers, focusing on the "Conformational Lock" effect introduced by ortho-chlorination. For drug development professionals, the choice between these linkers is not merely about lipophilicity; it is a structural decision that dictates the atropisomeric stability , binding entropy , and metabolic half-life of the final pharmacophore.

Structural Topology & Energetics

The fundamental difference lies in the rotational freedom around the C1-C1' pivot bond. While non-chlorinated biphenyls exist as flexible rotors, ortho-chlorinated analogs introduce significant steric clash (Van der Waals radius of Cl = 1.75 Å vs H = 1.20 Å), forcing the rings into a twisted, orthogonal conformation.

Comparative Topology Data
FeatureNon-Chlorinated Biphenyl2,2'-Dichlorobiphenyl (Ortho-Cl)
Dominant Conformation Twisted (~44°) but highly flexibleOrthogonal (~70°–90°) & Rigid
Rotational Barrier (

)
~1.5 – 2.0 kcal/mol (Free rotation at RT)~15 – 20 kcal/mol (Restricted rotation)
Atropisomerism NoneTransient at RT; Stable if further substituted
Entropic Binding Penalty High (Must freeze free rotor upon binding)Low (Pre-organized conformation)
Lipophilicity (ClogP) ~4.0~5.1 (Significant increase)
Electronic Effect

-conjugation possible (planar TS accessible)

-decoupling (Planar TS inaccessible)
The "Ortho Effect" Mechanism

In non-chlorinated biphenyls, the resonance stabilization energy favors planarity, competing with the steric repulsion of ortho-hydrogens. This results in a shallow energy well at ~44°. In contrast, the 2,2'-dichloro motif creates a deep potential energy well. The steric bulk of chlorine effectively "locks" the biaryl axis, preventing the molecule from accessing the planar transition state required for rotation. This pre-organization can significantly enhance binding affinity by reducing the entropic cost of binding to a protein pocket.

Physicochemical & ADME Implications

Metabolic Stability (The Chlorine Blockade)

Chlorination serves as a metabolic shield. Biphenyls are typically metabolized via CYP450-mediated epoxidation (arene oxide formation) followed by hydroxylation, predominantly at the para and ortho positions.

  • Non-Chlorinated: Rapidly oxidized to 4-hydroxybiphenyl.

  • Chlorinated: The electronegative chlorine deactivates the ring towards electrophilic attack (oxidation) and physically blocks the active site approach. This extends the in vivo half-life (

    
    ) significantly.
    
Lipophilicity & Solubility

The introduction of chlorine increases lipophilicity (logP) by approximately 0.7–1.0 log units per Cl atom . While this improves membrane permeability, it decreases aqueous solubility. This trade-off must be managed by introducing polar solubilizing groups elsewhere in the scaffold.

Experimental Protocols

Protocol A: Synthesis of Sterically Hindered 2,2'-Dichlorobiphenyls

Objective: Synthesize ortho-substituted biaryls where standard Suzuki-Miyaura conditions fail due to steric hindrance. Mechanism: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) facilitates the oxidative addition of hindered halides and promotes reductive elimination.

Reagents:

  • Aryl Chloride/Bromide (Hindered)

  • Aryl Boronic Acid (Hindered)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with aryl halide (1.0 eq), boronic acid (1.5 eq),

    
     (3.0 eq), 
    
    
    
    , and S-Phos. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the electron-rich phosphine.
  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12–24 hours. Note: Hindered couplings require higher activation energy than standard biaryls.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Validation: Confirm restricted rotation via NMR (broadening of ortho-signals).

Protocol B: Determination of Rotational Barrier via VT-NMR

Objective: Quantify the energy barrier (


) of the biaryl rotation.[1][2]
Principle:  At room temperature, rapid rotation averages NMR signals. As temperature decreases, rotation slows; below the coalescence temperature (

)
, signals split (decoalescence) due to distinct magnetic environments of the "frozen" rotamers.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-20 mg of the biphenyl in a high-boiling or low-freezing deuterated solvent (e.g., Toluene-d8 for low temp, DMSO-d6 or 1,1,2,2-Tetrachloroethane-d2 for high temp).

  • Acquisition:

    • Acquire a standard 1H NMR at 298 K.

    • Change temperature in 10 K increments (e.g., down to 193 K or up to 373 K).

    • Allow 10 mins equilibration at each step.

  • Analysis: Identify the temperature (

    
    ) where the ortho-proton or methyl group signals merge into a single broad peak.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    • Where

      
       is the chemical shift difference (Hz) between the separated signals at the slow-exchange limit.
      

Visualization of Concepts

Diagram 1: Conformational Energy Landscape

This diagram illustrates the "Conformational Lock." The non-chlorinated linker has a shallow well allowing free rotation, while the chlorinated linker is trapped in a deep well, preventing planarization.

EnergyLandscape cluster_0 Non-Chlorinated Biphenyl cluster_1 2,2'-Dichlorobiphenyl NC_Planar Planar TS (High Energy) NC_Twist Twisted (~44°) (Global Min) NC_Planar->NC_Twist NC_Twist->NC_Planar Low Barrier (~2 kcal/mol) Cl_Orthogonal Orthogonal (~90°) (Deep Well) NC_Twist->Cl_Orthogonal Ortho-Substitution Effect Cl_Planar Planar TS (Inaccessible) Cl_Orthogonal->Cl_Planar High Barrier (>15 kcal/mol) Key Comparison: Chlorination prevents access to Planar Transition State

Figure 1: Energy landscape comparison showing the high energetic penalty for planarization in chlorinated biphenyls versus the accessible rotation in non-chlorinated analogs.

Diagram 2: Synthesis Decision Tree

A logic flow for selecting the correct Suzuki coupling conditions based on steric hindrance.

SynthesisFlow Start Target: Biphenyl Synthesis CheckSterics Are ortho-positions substituted? Start->CheckSterics NoSterics No (Unsubstituted) CheckSterics->NoSterics No YesSterics Yes (e.g., 2,2'-Dichloro) CheckSterics->YesSterics Yes StandardCond Standard Suzuki: Pd(PPh3)4, Na2CO3 THF/H2O, 60°C NoSterics->StandardCond LigandSelect Ligand Selection Critical YesSterics->LigandSelect SPhos Use S-Phos or X-Phos (Buchwald Ligands) LigandSelect->SPhos Conditions High Energy Conditions: Pd2(dba)3, K3PO4 Toluene, 100°C+ SPhos->Conditions Validation Verify Rotational Barrier (VT-NMR) Conditions->Validation

Figure 2: Decision matrix for synthesizing sterically encumbered biphenyl linkers, emphasizing the shift to Buchwald-type ligands for ortho-chlorinated systems.

References

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Journal of Chemical Theory and Computation, 4(9), 1460–1471. Link

  • Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.[3] (Chapter on Atropisomerism). Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Clayden, J., et al. (2023).[4] Interrogating the configurational stability of atropisomers. Nature Protocols, 18, 2533–2566. Link

  • Grimm, J. B., et al. (2011). The Art of Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry, 54(1), 1–28. Link

Sources

Comparative Guide: Purity Validation of 2-(3-Carboxyphenyl)-6-chlorobenzoic Acid

[1]

Executive Summary

In pharmaceutical intermediate development, 2-(3-Carboxyphenyl)-6-chlorobenzoic acid (C₁₄H₉ClO₄) presents a specific analytical challenge due to its halogenated biphenyl core and dual carboxylic acid motifs.[1] While Elemental Analysis (EA) remains a regulatory staple for confirming elemental composition, its utility as a standalone purity standard is diminishing due to interference from halogens and hygroscopicity.

This guide objectively compares EA against modern orthogonal alternatives—Quantitative NMR (qNMR) and HPLC-UV —establishing a hierarchy of reliability.[1] We recommend a hybrid approach: using qNMR for absolute purity assignment and EA solely for compositional verification, provided specific combustion additives (Silver Tungstate) are employed to neutralize chlorine interference.

Part 1: The Analyte & The Challenge

The Molecule: this compound[1]
  • Formula: C₁₄H₉ClO₄[1]

  • Molecular Weight: 276.67 g/mol [1]

  • Structural Features: Biphenyl scaffold with steric hindrance (Cl at position 6, COOH at position 2).

  • Critical Properties:

    • Hygroscopicity: The two -COOH groups readily form hydrogen bonds with atmospheric water.[1]

    • Combustion Interference: The chlorine atom (Cl) can form volatile copper halides in standard combustion tubes, artificially inflating Nitrogen values or damaging detectors.

The "Standard" Problem

For decades, the "Gold Standard" for purity was defined as Carbon/Hydrogen/Nitrogen (CHN) values within ±0.4% of theoretical calculation. However, for C₁₄H₉ClO₄, a sample can pass EA (±0.4%) while containing up to 1.5% inorganic salts or 2% isomeric impurities, rendering EA insufficient for modern drug development (ICH Q6A).

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary methodologies for validating the purity of this specific intermediate.

Table 1: Performance Matrix
FeatureMethod A: Elemental Analysis (CHN) Method B: qNMR (¹H) Method C: HPLC-UV (Area %)
Primary Utility Confirming empirical formula (Composition).[1]Determination of Absolute Purity (Assay).Detecting trace organic impurities.
Accuracy Low (±0.4% tolerance allows significant impurity).High (<1.0% uncertainty).Variable (Dependent on extinction coefficients).
Specificity Non-specific. Cannot distinguish isomers.High. Distinguishes isomers & solvents.High (if method is developed).
Chlorine Handling Problematic. Requires Ag traps to prevent interference.Neutral. Cl does not interfere with proton signals.Neutral.
Sample Destructive? Yes (Combustion).No (Recoverable).Yes.
Water Sensitivity Critical. Wet samples fail C% calculation.Low. Water peak is distinct from analyte.N/A (Mobile phase is aqueous).
Detailed Analysis
1. Elemental Analysis (The Legacy Standard)
  • Pros: Required for new chemical entity (NCE) registration; proves the material is not a salt form.

  • Cons: For chlorinated compounds, Cl₂ and HCl gas generated during combustion can react with the copper reduction layer, leading to rapid instrument degradation and false nitrogen positives.

  • Verdict: Use only after drying to constant weight and ensuring the combustion tube is packed with silver reagents.

2. qNMR (The Modern Absolute Standard)
  • Pros: It is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid or TCNB). It quantifies the biphenyl protons directly against the internal standard.

  • Cons: Lower sensitivity than HPLC (LOD ~0.1%).

  • Verdict: The superior method for assigning potency/assay values for this molecule.

3. HPLC-UV (The Relative Standard)[1]
  • Pros: Excellent for separating the 2-(3-carboxyphenyl) isomer from potential 2-(4-carboxyphenyl) regioisomers formed during Suzuki coupling.[1]

  • Cons: "Purity by Area %" is a fallacy. It assumes the impurity absorbs UV light exactly as strongly as the main peak (Response Factor = 1), which is rarely true for chlorinated byproducts.

  • Verdict: Use for impurity profiling, not for potency assignment.

Part 3: Experimental Protocols

Protocol A: Corrected Elemental Analysis for Chlorinated Acids

Objective: To obtain %C and %H within ±0.4% of theory (C: 60.78%, H: 3.28%) without Cl interference.

  • Sample Preparation:

    • Dry 50 mg of this compound in a vacuum oven at 60°C for 4 hours (removes surface water).

    • Crucial Step: Verify dryness via TGA (Thermogravimetric Analysis) or KF (Karl Fischer) if possible.

  • Calibration Standard:

    • Do NOT use Acetanilide.

    • Use: NIST-traceable p-Chlorobenzoic acid .[1] This matches the analyte's matrix (Chlorine + Carboxylic acid) and validates the instrument's halogen scrubbing efficiency.

  • Combustion Setup:

    • Oxidation Tube: Pack with Chromium(III) Oxide (Cr₂O₃) and Silvered Cobaltous-Cobaltic Oxide (Ag/Co₃O₄) or Silver Wool.[1]

    • Mechanism:[1][2][3] The Silver (Ag) reacts with liberated Cl₂/HCl to form AgCl (solid), preventing it from entering the detection train.

    • Temperature: High-temperature flash combustion (950°C - 1050°C) is required to break the biphenyl bond.[1]

  • Acceptance Criteria:

    • Carbon: 60.38% – 61.18%

    • Hydrogen: 2.88% – 3.68%

Protocol B: qNMR Purity Assay (The Recommended Standard)

Objective: Determine absolute weight % purity.

  • Internal Standard (IS) Selection:

    • Maleic Acid (TraceCERT®): Sharp singlet at δ 6.2 ppm. (Good if aromatic region is crowded).

    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): If solubility in DMSO is preferred.[1]

  • Solvent: DMSO-d₆ (Solubilizes the dicarboxylic acid effectively).

  • Procedure:

    • Weigh exactly ~10 mg of Analyte (w_x) and ~5 mg of IS (w_std) into the same vial. Precision balance (0.01 mg) is mandatory.

    • Dissolve in 0.6 mL DMSO-d₆.

    • Acquire ¹H NMR with d1 (relaxation delay) ≥ 30 seconds (to ensure full relaxation of carboxylic protons).

    • Set 90° pulse angle .

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral area, 
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight,
      
      
      = Purity of IS.

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the purity of this compound.

PurityWorkflowcluster_0Absolute Purity (Assay)cluster_1Compositional Checkcluster_2Impurity ProfilingStartCrude this compoundDryDrying (Vac Oven 60°C)Start->DryCheckWaterCheck Water Content (KF / TGA)Dry->CheckWaterqNMRqNMR (DMSO-d6)Internal Std: Maleic AcidCheckWater->qNMRDry (<0.5% H2O)EAElemental Analysis (CHN)*Requires Ag Trap for Cl*CheckWater->EADry (<0.5% H2O)HPLCHPLC-UV (C18 Column)Detect RegioisomersCheckWater->HPLCDecisionFinal Purity AssignmentqNMR->DecisionPrimary PotencyEA->DecisionConfirm FormulaHPLC->DecisionConfirm No Isomers

Figure 1: Integrated Analytical Workflow. Note that qNMR is prioritized for potency, while EA serves as a compositional confirmation step requiring specific halogen trapping.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link

  • Microanalysis of Halogenated Compounds. (2021). Thermo Fisher Scientific Technical Note: Combustion Analysis of Chlorine and Bromine Containing Samples.Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6] Journal of Medicinal Chemistry. Link[1]

  • Sigma-Aldrich. (2024).[1] Certificate of Analysis & Reference Standards: 2-Chlorobenzoic Acid (Traceable Reference Material).Link[1]

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Carboxyphenyl)-6-chlorobenzoic acid

[1]

Chemical Profile & Hazard Identification

Before disposal, you must understand the chemical nature of the waste to select the correct waste stream.

  • Chemical Structure: A biphenyl scaffold with two carboxylic acid groups and a chlorine substituent.

  • Formula:

    
    
    
  • Physical State: Solid (White to off-white powder).[1]

  • Acidity: Weakly acidic (pKa

    
     3–4).[1]
    
  • Solubility: Low in water; soluble in basic aqueous solutions and organic solvents (DMSO, Methanol).[1]

Critical Safety Assessment
Hazard ClassDescriptionOperational Implication
Halogenated Organic Contains Chlorine (Cl).[1]MUST be incinerated at high temperatures (

) to prevent dioxin formation.[1][2] Do NOT mix with non-halogenated solvents if possible (increases disposal cost).[1]
Irritant Likely Skin/Eye Irritant (H315/H319).[1]Standard PPE (Nitrile gloves, safety goggles) is mandatory.[1]
Regulatory Status Substituted Biphenyl.NOT a TSCA-regulated PCB (Polychlorinated Biphenyl) because of the carboxyl groups.[1] Regulated as RCRA Hazardous Waste .

Waste Characterization & Segregation

Proper segregation is the single most effective way to reduce disposal costs and ensure safety.

Decision Matrix: Waste Stream Selection

Use the following logic to determine where to place your waste.

WasteSegregationStartStart: Identify Waste FormIsSolidIs the waste Solid?Start->IsSolidPureSolidPure Substance orContaminated Debris?IsSolid->PureSolidYesLiquidLiquid WasteIsSolid->LiquidNoStreamASTREAM A:Solid HalogenatedOrganic WastePureSolid->StreamAPowder/Gloves/PaperSolventTypeSolvent Base?Liquid->SolventTypeStreamBSTREAM B:Liquid HalogenatedOrganic WasteSolventType->StreamBOrganic (DMSO/MeOH)StreamCSTREAM C:Aqueous Waste(Trace Contamination)SolventType->StreamCAqueous (Buffer/Water)

Figure 1: Waste Stream Decision Tree.[1] Ensure strictly halogenated streams are kept separate from non-halogenated streams to minimize incineration costs.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure chemical, weighing paper, contaminated gloves, and precipitate.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated satellite accumulation container.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "this compound"[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Warning: Write "HALOGENATED ORGANIC SOLID" clearly.

  • Collection:

    • Transfer solid waste carefully to avoid dust generation.

    • Do not mix with oxidizers (e.g., nitrates, permanganates) as this may cause exothermic reactions.[1]

  • Sealing: Keep the container tightly closed when not in use to prevent moisture absorption or dust release.

Protocol B: Liquid Waste (Organic Solutions)

Applicability: Mother liquors, HPLC waste (containing Methanol/Acetonitrile), or stock solutions in DMSO.[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the chlorinated solute classifies the entire mixture as halogenated waste.[1]

  • Compatibility Check: Ensure the carboy does not contain strong bases or active metals, which could react with the carboxylic acid or the aryl chloride.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (

    
    ) before adding to the main solvent waste drum to prevent corrosion of waste drums.[1]
    
Protocol C: Aqueous Waste (Rinsate)

Applicability: Glassware rinsate or aqueous buffers.[1]

  • Trace Levels: If the concentration is negligible (<0.1%), it may be collected in the Aqueous Hazardous Waste stream.[1]

  • Precipitation (Optional but Recommended):

    • Acidify the aqueous waste to pH ~2 using dilute HCl.

    • The this compound is likely to precipitate out (due to low water solubility of the free acid).[1]

    • Filter the precipitate and dispose of it as Solid Waste (Protocol A) .[1]

    • The filtrate can then be treated as standard aqueous waste.

Spill Management (Immediate Response)

In the event of a spill, containment is the priority to prevent environmental release.[1]

SpillResponseSpillSpill DetectedPPE1. Don PPE(Nitrile Gloves, Goggles, N95)Spill->PPEContain2. ContainmentCover with absorbent padsPPE->ContainClean3. CleanupScoop into HDPE pailContain->CleanDecon4. DecontaminationWash surface with soap/waterClean->DeconDispose5. DisposalLabel as Halogenated SolidDecon->Dispose

Figure 2: Immediate Spill Response Workflow.

Decontamination Solution: Use a dilute surfactant solution (soap and water).[1] Avoid using organic solvents (like acetone) for surface cleaning, as this may spread the chemical or damage the surface.[1]

Regulatory Compliance & Codes

When filling out your waste manifest, use the following codes. Note that while this specific chemical is not P-listed or U-listed, it falls under characteristic definitions if not managed correctly.[1]

Regulatory BodyCode/ClassificationRationale
EPA (RCRA) D002 (if pH < 2)Corrosivity (if disposed of as a highly acidic solution).[1]
EPA (RCRA) Halogenated Organic General classification for incineration requirements.[1]
DOT (Transport) Not Regulated Typically not regulated as a DOT hazard unless in large quantities or specific formulation.[1] Check SDS for "Environmentally Hazardous Substance" (UN 3077) if shipping >5kg.[1]
EU Waste Code 07 01 03* Organic halogenated solvents, washing liquids and mother liquors.

Final Disposal Method: The ultimate fate of this waste must be High-Temperature Incineration equipped with acid gas scrubbers.[1] This ensures the complete destruction of the chlorinated aromatic ring and capture of the resulting Hydrogen Chloride (HCl) gas.[1]

References
  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual."[1] EPA.gov. [Link][1]

  • National Institutes of Health (NIH). "Waste Disposal of Halogenated Solvents and Organics." NIH Division of Environmental Protection. [Link][1]

  • PubChem. "2-Chlorobenzoic acid (Structural Analog Safety Data)." National Library of Medicine. [Link][1]

  • Code of Federal Regulations. "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Ecfr.gov. [Link][1]

Personal protective equipment for handling 2-(3-Carboxyphenyl)-6-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, logistical handling, and disposal protocols for 2-(3-Carboxyphenyl)-6-chlorobenzoic acid .

As a specialized intermediate (a chlorinated biphenyl dicarboxylic acid), this compound presents specific hazards related to its acidity and halogenated aromatic structure. This guide synthesizes standard safety data with structure-activity relationship (SAR) insights to provide a robust safety framework for research and development environments.[1]

Part 1: Hazard Profiling & Risk Assessment

Chemical Identity & Properties

  • Chemical Name: this compound[1]

  • Structural Class: Chlorinated Biphenyl Dicarboxylic Acid[1]

  • Physical State: Solid (typically off-white to beige powder)[1]

  • Acidity: Dual carboxylic acid moieties; expected pKa ~3.0–3.5.

  • Solubility: Low in water; soluble in DMSO, DMF, and aqueous alkaline solutions (NaOH, KOH).

Hazard Classification (Derived from SAR)

  • Skin/Eye Irritation: High. The dicarboxylic acid functionality combined with the lipophilic biphenyl core allows for rapid adherence to and irritation of mucous membranes.

  • Inhalation: Moderate. Dust inhalation can cause severe respiratory tract irritation.

  • Environmental: High. Halogenated aromatics are often persistent. Do not release into drains.

Part 2: Personal Protective Equipment (PPE) Stratification

Effective protection requires a tiered approach based on the scale of operation.

PPE Selection Logic (Graphviz Diagram)

PPE_Selection Start Operation Assessment Scale Scale of Handling? Start->Scale Small Analytical / Small Scale (< 1g) Scale->Small Low Dust Large Prep Scale / Bulk (> 1g or Generating Dust) Scale->Large High Dust/Splash Risk StandardPPE Standard PPE: - Nitrile Gloves (0.11mm) - Safety Glasses with Side Shields - Lab Coat (Buttoned) - Fume Hood (Sash at working height) Small->StandardPPE EnhancedPPE Enhanced PPE: - Double Nitrile Gloves (Outer: 0.14mm) - Chemical Splash Goggles - Tyvek Sleeves or Apron - N95/P2 Respirator (if outside hood) Large->EnhancedPPE Safe Safe Operation StandardPPE->Safe Proceed EnhancedPPE->Safe Proceed

Caption: Decision matrix for selecting appropriate PPE based on operational scale and dust generation risk.

Detailed PPE Specifications
ComponentStandard Protocol (< 1g)Enhanced Protocol (> 1g / Synthesis)Technical Rationale
Hand Protection Nitrile Gloves (min 0.11 mm thickness).[1]Double Gloving . Inner: Nitrile. Outer: Long-cuff Nitrile or Neoprene.[1]Chlorinated aromatics can permeate thin latex. Nitrile offers superior resistance to organic acids.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles .Acidic dust is highly irritating to the cornea. Goggles prevent dust entry from air currents.
Respiratory Fume Hood (Face velocity 80-100 fpm).Fume Hood + N95/P3 Mask if weighing open powders.Prevents inhalation of fine particulates which can cause bronchospasm.
Body Defense Cotton Lab Coat .Chemical-Resistant Apron or Tyvek sleeves.[1]Protects personal clothing from persistent dust contamination.

Part 3: Operational Protocols

Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar during weighing. Chlorinated aromatic powders are prone to static charge, leading to "flying powder" and contamination.

  • Containment: Perform all weighing inside a localized exhaust enclosure or fume hood.

  • Solvent Selection: If possible, solubilize the solid immediately after weighing to reduce dust hazard.

    • Preferred Solvents: DMSO, DMF, Methanol (solubility may vary).

    • Avoid: Water (unless basified), as the compound is likely insoluble and will float/disperse.

Reaction Setup
  • Acid Scavenging: When using this reagent in coupling reactions (e.g., amide bond formation), ensure adequate base (TEA, DIPEA) is present to neutralize the carboxylic acid protons, which facilitates dissolution and reactivity.[1]

  • Thermal Stability: Avoid heating the dry solid above 150°C without solvent, as decarboxylation of the ortho-substituted ring is a potential risk for biphenyl carboxylic acids [1].[1]

Spill Management (Self-Validating Loop)
  • Isolate: Mark the area.

  • Neutralize: Cover spill with Sodium Carbonate (Na2CO3) or Sodium Bicarbonate powder.

    • Validation: Wait for bubbling to cease (if wet) or mix gently. This converts the acid to its less volatile, water-soluble salt.

  • Clean: Wipe with water-dampened absorbent pads.

  • Verify: Test surface pH with litmus paper. It should be neutral (pH 6-8).[1]

Part 4: Waste Management & Disposal

Crucial Distinction: This compound contains Chlorine .[2] It must NOT be disposed of in general organic waste streams, as halogenated compounds require specific high-temperature incineration to prevent the formation of dioxins/furans.

Disposal Decision Tree (Graphviz Diagram)

Waste_Disposal Waste Waste Generation Type Waste State? Waste->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid SolidBin Solid Hazardous Waste (Label: Halogenated Organic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated (Methanol, DMSO) SolventCheck->NonHalogenatedSolvent HaloWaste Liquid Halogenated Waste (High Temp Incineration) HalogenatedSolvent->HaloWaste NonHalogenatedSolvent->HaloWaste NonHalogenatedSolvent->HaloWaste Contaminated with Cl-compound

Caption: Workflow for segregating waste. Note that any solution containing the target compound must be treated as Halogenated Waste.

Disposal Protocol:

  • Segregation: Label all waste containers clearly as "HALOGENATED ORGANIC WASTE" .

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or highly alkaline waste, as this may generate heat or gas.

  • Final Disposal: Hand over to a licensed hazardous waste contractor for incineration equipped with flue gas scrubbing (to capture HCl).

References

  • Maki, T., & Takeda, K. (2002).[3][4][5] Benzoic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[3][4][5][6] Wiley-VCH.[1][3][4][5] [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid (Structural Analog Data). Retrieved February 13, 2026 from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.